molecular formula C16H12N2O3 B15579022 ST-1892

ST-1892

Cat. No.: B15579022
M. Wt: 280.28 g/mol
InChI Key: WHNBOVWEWUVNOZ-UHFFFAOYSA-N
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Description

ST-1892 is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

InChI

InChI=1S/C16H12N2O3/c1-10-5-2-3-8-13(10)14-17-15(21-18-14)11-6-4-7-12(9-11)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

WHNBOVWEWUVNOZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Compound ST-1892: Unraveling its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, the investigational compound designated as ST-1892 remains elusive. There is currently no publicly accessible information detailing its mechanism of action, associated signaling pathways, or any preclinical or clinical data.

Our extensive search for "this compound" did not yield any relevant results pertaining to a pharmaceutical agent. The search results were primarily associated with historical artifacts, including the Springfield Model 1892 and Winchester Model 1892 firearms, as well as the USS Texas, a pre-dreadnought battleship commissioned in 1892.

Consequently, we are unable to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. The absence of any scientific or clinical information on this compound prevents a meaningful analysis of its pharmacological properties.

It is possible that this compound is a compound in a very early stage of development and has not yet been described in published literature. Alternatively, it could be an internal designation within a research organization that has not been disclosed publicly.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or directly contact the originating institution if known. At present, no external resources appear to be available to fulfill the request for a technical guide on this compound.

The Enigmatic ST-1892: A Search for Discovery and Synthesis Reveals a Scientific Void

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the discovery, synthesis, and biological activity of a compound designated ST-1892 has yielded no discernible scientific data or public records. This absence of information prevents the creation of a detailed technical guide as requested, highlighting a significant gap in the publicly available scientific literature regarding this specific molecule.

Despite a thorough search of chemical databases, scientific publications, and patent repositories, the designation "this compound" does not correspond to any known chemical entity, therapeutic agent, or research compound. This suggests several possibilities: "this compound" could be an internal, proprietary code for a compound in the very early stages of development that has not yet been disclosed publicly; it may be an erroneous or outdated designation; or it could be a highly niche compound with limited research that has not been indexed in major scientific search engines.

Without any foundational information, it is impossible to provide the requested in-depth technical guide, which would typically include:

  • Discovery and Background: The initial identification or design of the compound, its therapeutic target, and the scientific rationale for its development.

  • Synthesis and Manufacturing: Detailed chemical synthesis routes, including starting materials, reagents, reaction conditions, and purification methods.

  • Physicochemical Properties: Quantitative data on characteristics such as molecular weight, solubility, lipophilicity, and stability.

  • Biological Activity: In vitro and in vivo data detailing the compound's potency, efficacy, selectivity, and mechanism of action. This would typically be presented in tabular format for easy comparison.

  • Pharmacokinetics and Metabolism: Information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Experimental Protocols: Detailed methodologies for the key experiments and assays used to characterize the compound.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's interaction with biological pathways or the experimental processes involved in its evaluation.

Given the complete lack of public information on "this compound," none of these core requirements can be fulfilled. Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation within their respective organizations or directly contact the originating source of this designation. Until this compound is described in the peer-reviewed scientific literature or other public forums, its discovery and synthesis will remain an enigma to the broader scientific community.

In-Vitro Studies of ST-1892: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for preliminary in-vitro studies, experimental protocols, signaling pathways, and quantitative data for a compound designated as "ST-1892," no specific information matching this identifier could be located. The search yielded general results related to in-vitro research methodologies and studies of other unrelated substances, but no data directly pertaining to this compound.

This lack of publicly available information prevents the creation of the requested in-depth technical guide or whitepaper. Without foundational research data, it is not possible to summarize quantitative findings, detail experimental methodologies, or visualize associated signaling pathways.

Further investigation would require a valid compound identifier or access to proprietary research data. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or specific databases where this compound may be registered.

In-Depth Technical Guide: Target Identification and Validation of ST-1892, a Potent Partial Agonist of the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1892 is a potent, non-steroidal partial agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. Developed through the fragmentation of the full agonist GW4064, this compound exhibits high potency with an EC50 of 7.2 nM and a maximal efficacy of 14% compared to the endogenous ligand chenodeoxycholic acid (CDCA).[1] This partial agonism profile suggests a potential for therapeutic intervention in metabolic and inflammatory diseases with a reduced risk of side effects associated with full FXR activation. This guide details the target identification and validation of this compound, including its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that plays a pivotal role in maintaining metabolic homeostasis. Upon activation by bile acids, its natural ligands, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.

Key physiological processes regulated by FXR include:

  • Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol and promotes their transport and excretion.

  • Lipid Metabolism: It influences triglyceride and lipoprotein metabolism.

  • Glucose Homeostasis: FXR activation has been shown to improve insulin (B600854) sensitivity and regulate gluconeogenesis.

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.

This compound: From Discovery to a Partial Agonist Profile

This compound was developed from the potent, non-steroidal FXR full agonist GW4064 through a strategy of molecular fragmentation. The rationale behind this approach was to create a molecule with improved drug-like properties, such as better aqueous solubility and microsomal stability, while retaining high affinity for the FXR.[1]

Interestingly, the structural modifications that led to this compound also resulted in a shift from full to partial agonism. A partial agonist is a compound that binds to and activates a receptor but elicits only a partial response compared to a full agonist. This characteristic can be therapeutically advantageous, as it may allow for the beneficial effects of FXR activation while mitigating potential adverse effects associated with sustained, high-level receptor activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in comparison to the full agonist GW4064 and the endogenous ligand chenodeoxycholic acid (CDCA).

Parameter This compound (Compound 23) GW4064 (Full Agonist) Chenodeoxycholic Acid (CDCA) Reference
EC50 (nM) 7.2--[1][2]
Efficacy (%) 14100100[1]
Aqueous Solubility (mg/L) 33Poor-[1]
Rat Liver Microsomal Stability (% remaining after 60 min) 54--[1]

Target Validation: In Vitro Studies

The validation of this compound as a direct FXR agonist was conducted through a series of in vitro experiments designed to measure its ability to activate the receptor and induce the expression of known FXR target genes.

FXR Transactivation and Coactivator Recruitment

The initial identification of this compound's activity on FXR was determined using a cell-based luciferase reporter gene assay. This assay measures the ability of a compound to activate FXR, leading to the transcription of a reporter gene (luciferase) under the control of an FXR-responsive promoter.

Further validation of direct receptor engagement is typically performed using a coactivator recruitment assay. Upon ligand binding, FXR undergoes a conformational change that promotes its interaction with coactivator proteins, a crucial step in initiating gene transcription. Time-resolved fluorescence resonance energy transfer (TR-FRET) is a common method for this type of assay.

Modulation of FXR Target Gene Expression

A critical step in validating a new FXR agonist is to demonstrate its ability to regulate the expression of endogenous FXR target genes in relevant cell lines. This compound was shown to induce the expression of several key FXR target genes in HepG2 (human hepatoma) and HT-29 (human colon adenocarcinoma) cells.[1]

  • Bile Salt Export Pump (BSEP): A primary transporter responsible for the efflux of bile salts from hepatocytes into the bile.

  • Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor of several genes, including those involved in bile acid synthesis.

  • Organic Solute Transporter alpha and beta (OSTα/β): Transporters involved in the basolateral efflux of bile acids from enterocytes and hepatocytes.

  • Intestinal Bile Acid-Binding Protein (IBABP): A protein that facilitates the transport of bile acids within enterocytes.

The induction of these genes confirms that this compound engages the FXR signaling pathway and elicits a physiological response.

Signaling Pathway

The mechanism of action of this compound involves its direct binding to the ligand-binding domain of FXR. This interaction induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes. The partial agonism of this compound suggests that the conformational change it induces is different from that caused by a full agonist, resulting in a less efficient recruitment of coactivators and, consequently, a submaximal transcriptional response.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds to LBD FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (on DNA) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription (BSEP, SHP, OSTα/β, IBABP) FXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Protein Protein (Transporters, etc.) mRNA->Protein Translation Luciferase_Assay_Workflow start Seed HEK293T cells in 96-well plate transfect Co-transfect with FXR, RXR, FXRE-Luc, and Renilla plasmids start->transfect incubate Incubate (24h) transfect->incubate treat Treat with this compound, controls (24h) lyse Lyse cells treat->lyse incubate->treat measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize data and calculate EC50/Efficacy measure->analyze

References

Pharmacological Profile of ST-1892: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the pharmacological profile of a compound designated as ST-1892 has yielded no publicly available scientific data. This designation does not correspond to any known therapeutic agent or research compound in the public domain.

Efforts to retrieve information on the mechanism of action, binding affinity, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, or any safety and toxicology data for a substance labeled this compound have been unsuccessful. Scientific literature databases, pharmaceutical company pipelines, and clinical trial registries do not contain any records for a compound with this identifier.

It is possible that "this compound" represents an internal, confidential code for a compound in early-stage development that has not yet been disclosed publicly. Alternatively, it may be a typographical error, and the user may have intended to inquire about a different agent. For instance, the compound ST-246 , also known as Tecovirimat , is an antiviral drug with a well-documented pharmacological profile for the treatment of orthopoxvirus infections.

Without any foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways. Any attempt to do so would be speculative and without a factual basis.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct designation and consult peer-reviewed scientific literature and official regulatory sources for accurate and reliable data.

Early-Stage Research on ST-1892's Biological Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the early-stage research concerning the biological activity of the compound designated ST-1892. The scope of this guide includes a summary of its known quantitative biological data, detailed experimental protocols for key assays, and a visualization of its purported signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Initial Search and Information Scarcity

A thorough and systematic search of publicly available scientific literature, clinical trial databases, and other relevant resources has been conducted to gather all available information on this compound. These searches, employing various permutations of keywords such as "this compound," "early-stage research," "biological activity," "mechanism of action," and "experimental protocols," did not yield any specific data related to a compound with this identifier.

The absence of public information could be attributed to several factors:

  • Proprietary Nature: this compound may be an internal compound designation within a pharmaceutical or biotechnology company, with research and development data remaining confidential.

  • Pre-publication Stage: The research on this compound may be at a very early, preclinical stage, and has not yet been published in peer-reviewed journals or presented at scientific conferences.

  • Alternative Nomenclature: The compound may be more widely known under a different chemical name, code, or a trivial name that is not yet associated with the "this compound" identifier in public databases.

  • Identifier Inaccuracy: There is a possibility that "this compound" is an incorrect or outdated identifier.

Path Forward and Request for Information

Given the current lack of available data, it is not possible to fulfill the core requirements of this technical guide, including the creation of data tables and visualizations.

To enable the generation of the requested in-depth technical guide, further clarification on the identity of this compound is necessary. We invite researchers, scientists, and drug development professionals with access to information on this compound to provide any of the following details:

  • Chemical Structure or Class: The chemical makeup or classification of the compound.

  • Biological Target(s): The protein, enzyme, receptor, or pathway that this compound is designed to interact with.

  • Therapeutic Area: The disease or condition for which this compound is being investigated.

  • Originating Institution or Company: The academic institution or commercial entity responsible for the research.

  • Any Available Publications or Presentations: Conference abstracts, posters, or peer-reviewed articles, even if preliminary.

Upon receipt of more specific information regarding this compound, a comprehensive and detailed technical guide will be developed to meet the specifications of the intended audience. This will include a thorough analysis of its biological activity, a compilation of all quantitative data into structured tables, detailed methodologies for all cited experiments, and the creation of the mandatory visualizations for signaling pathways and experimental workflows using the specified DOT language and styling guidelines.

An In-depth Technical Guide to ST-1892: A Potent Partial Agonist of the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1892 has emerged as a significant research compound due to its potent and partial agonist activity on the Farnesoid X Receptor (FXR), a critical regulator of metabolic and inflammatory pathways. Developed through the strategic fragmentation of the well-known FXR agonist GW4064, this compound offers improved drug-like properties, including enhanced solubility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound, positioning it as a valuable tool for investigating FXR-related diseases.

Chemical Structure and Properties

This compound, also referred to as compound 14 in its primary publication, is a non-steroidal isoxazole (B147169) derivative. Its development was based on the hypothesis that the disubstituted isoxazole moiety of GW4064 is crucial for FXR activation. The fragmentation approach, which involved removing the aromatic tail of GW4064, led to the discovery of this highly potent and soluble partial FXR agonist[1].

Chemical Structure:

  • CAS Number: 1409411-32-0[2]

  • Molecular Formula: C₁₆H₁₂N₂O₃[2]

  • Molecular Weight: 280.28 g/mol [2]

(The exact 2D chemical structure diagram requires access to the full text of the primary research article and cannot be definitively rendered from the available search results.)

Physicochemical Properties

A key advantage of this compound over its parent compound, GW4064, is its improved physicochemical profile, particularly its aqueous solubility. This enhancement is a direct result of the fragmentation-based design strategy.

PropertyValueReference
EC₅₀ (FXR Agonism) 7.2 nM[2]
Aqueous Solubility 33 mg/L[3]
Metabolic Stability 54% remaining after 60 min (Rat Liver Microsomes)[3]

Mechanism of Action: Partial Agonism of the Farnesoid X Receptor (FXR)

This compound functions as a partial agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.

Upon binding by a ligand, such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

As a partial agonist , this compound does not elicit the maximal response from FXR, even at saturating concentrations, compared to a full agonist like GW4064. This property can be advantageous in a therapeutic context, as it may offer a more modulated and potentially safer pharmacological profile by avoiding over-activation of the receptor.

FXR Signaling Pathway

The activation of FXR by this compound initiates a cascade of downstream events that influence several metabolic pathways. The following diagram illustrates a simplified overview of the FXR signaling pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1892 This compound FXR FXR ST1892->FXR Binding FXR_RXR_inactive FXR/RXR (Inactive) FXR_RXR_active FXR/RXR (Active Heterodimer) FXR->FXR_RXR_active Heterodimerization with RXR & Translocation RXR RXR FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Binds to DNA Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates mRNA mRNA Target_Genes->mRNA Proteins Metabolic & Anti- inflammatory Proteins mRNA->Proteins

Caption: Simplified FXR signaling pathway activated by this compound.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize this compound. Specific parameters from the primary literature should be consulted for exact replication.

Chemical Synthesis

The synthesis of this compound is derived from the fragmentation of GW4064. While the precise, step-by-step synthesis protocol for this compound is detailed in its primary publication, a general workflow for the synthesis of similar isoxazole-containing compounds often involves the following conceptual steps.

Synthesis_Workflow Start Starting Materials (e.g., substituted aldehydes, hydroxylamine) Step1 Oxime Formation Start->Step1 Step2 Cycloaddition Reaction (e.g., with an alkyne) Step1->Step2 Step3 Formation of Isoxazole Core Step2->Step3 Step4 Functional Group Modifications Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Final This compound Purification->Final

Caption: Conceptual workflow for the synthesis of this compound.

FXR Activation - Luciferase Reporter Gene Assay

This cell-based assay is fundamental for quantifying the agonist activity of compounds on FXR.

Objective: To determine the EC₅₀ of this compound for FXR activation.

Materials:

  • Cell line (e.g., HeLa or HepG2)

  • Expression vectors for human FXR and RXR

  • Luciferase reporter vector containing FXREs

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and a reference agonist (e.g., GW4064)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture cells in appropriate medium until they reach a suitable confluency for transfection.

    • Co-transfect the cells with the FXR expression vector, RXR expression vector, and the FXRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) is often included for normalization.

  • Compound Treatment:

    • After transfection, seed the cells into 96-well plates.

    • Prepare serial dilutions of this compound and the reference agonist in the cell culture medium.

    • Treat the cells with the different concentrations of the compounds and incubate for a specified period (typically 24 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells using the buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC₅₀ value by fitting the data to a dose-response curve.

Luciferase_Assay_Workflow Start Culture & Transfect Cells (FXR, RXR, FXRE-Luc) Step1 Seed Cells into 96-well Plate Start->Step1 Step2 Treat with Serial Dilutions of this compound Step1->Step2 Step3 Incubate (24h) Step2->Step3 Step4 Lyse Cells Step3->Step4 Step5 Measure Luciferase Activity Step4->Step5 End Data Analysis (EC₅₀) Step5->End

Caption: Workflow for the FXR luciferase reporter gene assay.

Aqueous Solubility Assay

The shake-flask method is a common approach to determine the thermodynamic solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Shaker or rotator

  • Filtration or centrifugation equipment

  • Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve to accurately quantify the concentration.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the metabolic stability of this compound in liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., from rat or human)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS for analysis

Protocol:

  • Incubation:

    • Pre-warm the liver microsomes and buffer to 37°C.

    • Add this compound to the microsomal suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Immediately stop the reaction in each aliquot by adding a quenching solution.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Analyze the amount of remaining this compound in the supernatant at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the line.

Conclusion

This compound represents a valuable pharmacological tool for the study of FXR biology and its role in various diseases. Its development through a rational, fragment-based approach has yielded a potent partial agonist with favorable physicochemical properties. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel FXR modulators, aiding in the ongoing efforts of drug discovery and development in the field of metabolic and inflammatory diseases.

References

Investigating the Novelty of ST-1892: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Soluble Partial Farnesoid X Receptor (FXR) Agonist

For Immediate Release

This technical guide provides a comprehensive overview of ST-1892, a novel and highly potent partial agonist of the Farnesoid X Receptor (FXR). Developed through the strategic fragmentation of the well-characterized FXR agonist GW4064, this compound exhibits improved drug-like properties, including enhanced potency and solubility, making it a significant tool for researchers in the fields of metabolic diseases, inflammation, and drug development. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the core characteristics of this compound.

Core Data Summary

This compound has been identified as a high-affinity ligand for the Farnesoid X Receptor, a key regulator of bile acid, lipid, and glucose homeostasis. The following table summarizes the key quantitative data reported for this compound.

ParameterValueDescriptionReference
EC₅₀ 7.2 nMThe half-maximal effective concentration for FXR activation in a cell-based luciferase reporter gene assay. This indicates the high potency of this compound.[1]
Agonist Type Partial AgonistThis compound does not elicit a maximal response from the FXR receptor, even at saturating concentrations, distinguishing it from full agonists like GW4064.[2][3]
Solubility ImprovedWhile specific quantitative data is not publicly available, the primary research highlights improved solubility compared to its parent compound, GW4064.[2]
Origin Fragmentation of GW4064This compound was rationally designed and synthesized by fragmenting the chemical structure of GW4064, a widely used but less drug-like FXR agonist.[2]

Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating a wide array of metabolic pathways.[4][5] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of several genes involved in bile acid synthesis.[5] This negative feedback loop is crucial for maintaining bile acid homeostasis. Furthermore, FXR influences lipid and glucose metabolism, making it an attractive therapeutic target for metabolic diseases.[6]

FXR_Signaling_Pathway FXR Signaling Pathway Ligand This compound (or Bile Acids) FXR FXR Ligand->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates SHP SHP Induction Target_Genes->SHP Leads to Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis) Target_Genes->Metabolic_Regulation Impacts CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits Luciferase_Assay_Workflow FXR Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed Cells (e.g., HEK293T) Start->Seed_Cells Transfect Co-transfect with FXR and Reporter Plasmids Seed_Cells->Transfect Treat Treat with This compound Transfect->Treat Incubate Incubate (24 hours) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Data Analysis (EC50, Efficacy) Measure->Analyze End End Analyze->End

References

Hypothetical Role of ST-1892 in the MAPK/ERK and PI3K/Akt Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature reveals no specific compound designated "ST-1892" with a characterized role in cellular pathways. It is possible that "this compound" is an internal, preclinical, or otherwise non-publicly disclosed compound identifier. The following guide is therefore based on a hypothetical compound, herein referred to as this compound, and its potential interactions with well-established cellular signaling pathways. This document serves as a template and detailed example of how such a technical guide would be structured, incorporating the user's specific requirements for data presentation, experimental protocols, and visualization.

Introduction:

This compound is a novel small molecule inhibitor designed to target key kinases in oncogenic signaling pathways. This guide explores its mechanism of action, focusing on its effects on the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in human cancers. The data presented herein is a composite of typical findings for kinase inhibitors in preclinical studies.

Data Presentation: In Vitro Efficacy of this compound

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay Type
MEK115.2Cell-free enzymatic
MEK225.8Cell-free enzymatic
ERK1150.4Cell-free enzymatic
ERK2220.1Cell-free enzymatic
PI3Kα8.9Cell-free enzymatic
PI3Kβ12.3Cell-free enzymatic
Akt175.6Cell-based phospho-flow
Akt298.2Cell-based phospho-flow

Table 2: Cellular Proliferation Inhibition by this compound

Cell LineCancer TypeEC50 (nM)
A549Lung Carcinoma55.7
HT-29Colorectal Carcinoma42.1
MCF-7Breast Cancer68.9
U87Glioblastoma81.3

Experimental Protocols

1. Cell-Free Kinase Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

  • Methodology:

    • Recombinant human kinases (MEK1/2, ERK1/2, PI3Kα/β) were incubated with their respective substrates and ATP in a kinase buffer.

    • A dilution series of this compound was added to the reaction mixture.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

2. Cell-Based Phospho-Flow Cytometry Assay:

  • Objective: To measure the inhibition of target protein phosphorylation within intact cells.

  • Methodology:

    • Cancer cell lines were cultured to 80% confluency.

    • Cells were treated with a dose range of this compound for 2 hours.

    • Cells were then fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for phosphorylated Akt (p-Akt).

    • The fluorescence intensity of individual cells was quantified using a flow cytometer.

    • The EC50 for p-Akt inhibition was determined from the dose-response curve.

3. Cellular Proliferation (EC50) Assay:

  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • A serial dilution of this compound was added to the wells.

    • Cells were incubated for 72 hours.

    • Cell viability was measured using a resazurin-based assay, where fluorescence is proportional to the number of living cells.

    • EC50 values were calculated from the resulting dose-response curves.

Mandatory Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression ST1892_MEK This compound ST1892_MEK->MEK ST1892_ERK This compound ST1892_ERK->ERK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP3 PIP2 to PIP3 PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Cell_Growth Cell Growth mTOR->Cell_Growth ST1892_PI3K This compound ST1892_PI3K->PI3K ST1892_Akt This compound ST1892_Akt->Akt

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Cell-Free Kinase Assay IC50 Determine IC50 Kinase_Assay->IC50 Data_Summary Summarize in Tables IC50->Data_Summary Cell_Culture Cancer Cell Line Culture Phospho_Flow Phospho-Flow Cytometry Cell_Culture->Phospho_Flow Proliferation_Assay Proliferation Assay (72h) Cell_Culture->Proliferation_Assay EC50 Determine EC50 Phospho_Flow->EC50 Proliferation_Assay->EC50 EC50->Data_Summary

Caption: Workflow for preclinical evaluation of this compound.

Initial Safety and Toxicity Assessment of ST-1892: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on ST-1892. The information is intended for research and drug development professionals and is not a comprehensive safety and toxicity profile. Further in-depth studies are required to fully characterize the safety of this compound for any potential therapeutic application.

Introduction

This compound is a potent and soluble partial agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation. Developed through the fragmentation of the well-known FXR agonist GW4064, this compound has emerged as a compound of interest for its potential therapeutic applications in metabolic and inflammatory diseases. This technical guide provides an initial assessment of the safety and toxicity of this compound based on the limited preclinical data available in the public domain.

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and in vitro pharmacokinetic properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential for oral bioavailability and its disposition in biological systems.

PropertyValueReference
Molecular Target Farnesoid X Receptor (FXR)[1][2]
Activity Partial Agonist[1]
EC50 (human FXR) 7.2 ± 0.2 nM[3]
Aqueous Solubility 33 mg/L[3]
Metabolic Stability 54 ± 1% remaining after 60 min[3]

Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of this compound

In Vitro Toxicity Assessment

The initial safety evaluation of this compound has been limited to in vitro cytotoxicity screening.

Cellular Toxicity in HeLa Cells

This compound has been reported to exhibit low cellular toxicity in a HeLa cell-based reporter gene assay.[1] While this provides an early indication of a favorable safety profile at the cellular level, it is important to note that this is a single data point from a transformed cancer cell line and does not represent a comprehensive cytotoxicity assessment across a range of cell types, including primary cells or organ-specific cell lines.

Further detailed in vitro toxicity studies, including but not limited to the following, are necessary:

  • Cytotoxicity assays in primary hepatocytes and other relevant cell types.

  • Assessment of mitochondrial toxicity.

  • Evaluation of potential for drug-induced liver injury (DILI) in vitro.

  • Cardiomyocyte toxicity assays.

In Vivo Safety and Toxicity Data

As of the date of this guide, there is no publicly available data on the in vivo safety and toxicity of this compound. Key in vivo toxicology studies that are essential for the preclinical safety assessment of a drug candidate have not been reported in the public domain.

Critical missing in vivo data includes:

  • Acute, Sub-chronic, and Chronic Toxicity Studies: Determination of Maximum Tolerated Dose (MTD), No-Observed-Adverse-Effect Level (NOAEL), and target organ toxicities in rodent and non-rodent species.

  • Genotoxicity Studies: A standard battery of tests to assess mutagenic and clastogenic potential (e.g., Ames test, in vitro and in vivo micronucleus assays).

  • Safety Pharmacology: Evaluation of the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and Developmental Toxicity Studies: Assessment of potential effects on fertility, embryonic development, and teratogenicity.

  • Carcinogenicity Studies: Long-term studies to evaluate the carcinogenic potential of the compound.

Signaling Pathway and Experimental Workflow Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a partial agonist of the Farnesoid X Receptor.

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds to LBD FXR_RXR_inactive FXR-RXR (Inactive Complex) FXR->FXR_RXR_inactive Heterodimerizes with RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR-ST-1892 (Active Complex) FXR_RXR_inactive->FXR_RXR_active Conformational Change (Partial Activation) FXRE FXR Response Element (on DNA) FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Response Biological Response (e.g., Bile Acid Homeostasis, Lipid Metabolism Regulation) Target_Genes->Biological_Response

Caption: FXR Signaling Pathway of this compound.

General Workflow for Initial In Vitro Safety Assessment

The following diagram outlines a typical workflow for the initial in vitro safety and toxicity assessment of a novel compound like this compound.

In_Vitro_Safety_Workflow Compound This compound Cell_Lines Selection of Relevant Cell Lines (e.g., HeLa, HepG2, Primary Hepatocytes) Compound->Cell_Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Lines->Cytotoxicity MitoTox Mitochondrial Toxicity Assessment Cell_Lines->MitoTox Genotoxicity In Vitro Genotoxicity (e.g., Ames Test, Micronucleus Assay) Cell_Lines->Genotoxicity Data_Analysis Data Analysis and IC50/CC50 Determination Cytotoxicity->Data_Analysis MitoTox->Data_Analysis Genotoxicity->Data_Analysis Risk_Assessment Initial Risk Assessment Data_Analysis->Risk_Assessment

Caption: In Vitro Safety Assessment Workflow.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. The following are generalized methodologies for the types of studies that would be required for a comprehensive initial safety assessment.

In Vitro Cytotoxicity Assay (Example: MTT Assay)
  • Cell Culture: Plate selected cell lines (e.g., HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

In Vivo Acute Toxicity Study (Example: Rodent Model)
  • Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage) at a range of doses, including a vehicle control group.

  • Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a period of 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs for histopathological examination.

  • Data Analysis: Determine the LD50 (median lethal dose) if applicable, and identify any dose-related adverse effects.

Conclusion and Future Directions

The currently available data suggests that this compound is a potent partial FXR agonist with favorable in vitro properties and low cellular toxicity in a single reported assay. However, the lack of comprehensive in vivo safety and toxicity data represents a significant gap in our understanding of its potential as a therapeutic agent. A thorough and systematic evaluation of the toxicological profile of this compound, following established regulatory guidelines, is imperative before any further development can be considered. Future research should prioritize conducting a standard battery of in vitro and in vivo toxicology studies to establish a comprehensive safety profile for this promising compound.

References

Methodological & Application

ST-1892 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ST-1892 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) signaling pathway. Specifically, this compound targets JAK2, a critical mediator of cytokine signaling involved in cell growth, proliferation, and differentiation. By inhibiting JAK2, this compound effectively blocks the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][2] This targeted inhibition makes this compound a valuable tool for researchers investigating cellular processes regulated by the JAK/STAT pathway, including inflammation, hematopoiesis, and oncogenesis. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of JAK2 kinase activity. In the canonical JAK/STAT signaling cascade, cytokine binding to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound competitively binds to the ATP-binding pocket of JAK2, preventing the phosphorylation of STAT3 and thereby inhibiting downstream signaling.[1][2]

ST1892_Pathway Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Cytokine Cytokine Cytokine->Receptor binds ST1892 This compound ST1892->JAK2 inhibits pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Gene Target Gene Expression STAT3_dimer->Gene regulates

Caption: this compound inhibits the JAK/STAT signaling pathway.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in various cell lines (72h incubation)
Cell LineIC50 (µM)
HEL (Erythroleukemia)0.5
K562 (Chronic Myeloid Leukemia)1.2
A549 (Lung Carcinoma)> 50
MCF7 (Breast Carcinoma)> 50
Table 2: Effect of this compound on STAT3 Phosphorylation
TreatmentpSTAT3/STAT3 Ratio (Normalized to Control)
Vehicle Control1.00
This compound (0.1 µM)0.65
This compound (0.5 µM)0.21
This compound (1.0 µM)0.05

Experimental Protocols

General Cell Culture Protocol

This protocol outlines the basic procedures for maintaining and passaging adherent and suspension cell lines.

Materials:

  • Complete growth medium (e.g., RPMI-1640 or DMEM)[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (for adherent cells)[4]

  • Phosphate-Buffered Saline (PBS)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

Procedure for Adherent Cells:

  • Warm complete growth medium, Trypsin-EDTA, and PBS to 37°C.

  • Remove and discard the culture medium from the flask.

  • Wash the cell monolayer once with PBS.[4]

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 150 x g for 5 minutes.[5]

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine the cell count and viability.

  • Seed the cells into new culture flasks at the desired density.

Procedure for Suspension Cells:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at 150 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine the cell count and viability.

  • Dilute the cells to the appropriate seeding density in new culture flasks.

Cell Viability Assay (WST-1)

This protocol describes a colorimetric assay to measure cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[6][7]

Materials:

  • Cells in culture

  • This compound

  • WST-1 reagent

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used to correct for background.[7]

Western Blotting for pSTAT3

This protocol details the detection of phosphorylated STAT3 (pSTAT3) and total STAT3 by western blotting to assess the inhibitory activity of this compound.[8][9][10]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-pSTAT3, anti-STAT3, anti-loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells in ice-cold lysis buffer.[9]

  • Determine the protein concentration of each lysate.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunofluorescence for pSTAT3 Nuclear Translocation

This protocol allows for the visualization of pSTAT3 nuclear translocation, which is inhibited by this compound.[11][12][13]

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-pSTAT3)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.[14]

  • Incubate with the anti-pSTAT3 primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture Cell_Treatment Cell Treatment with this compound CellCulture->Cell_Treatment ST1892_Prep This compound Preparation ST1892_Prep->Cell_Treatment Viability Cell Viability Assay (WST-1) Cell_Treatment->Viability Western Western Blot (pSTAT3) Cell_Treatment->Western IF Immunofluorescence (pSTAT3 Translocation) Cell_Treatment->IF Data Data Analysis and Interpretation Viability->Data Western->Data IF->Data

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for ST-1892 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1892 is a potent and selective partial agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. As a transcriptional regulator, FXR activation influences a wide array of genes involved in metabolic and inflammatory pathways. This compound was developed through the fragmentation of the well-characterized FXR agonist, GW4064, resulting in a compound with high potency, good solubility, and low cellular toxicity. These characteristics make this compound a valuable research tool for investigating the therapeutic potential of FXR activation in various disease models, particularly those related to metabolic disorders.

This document provides detailed application notes and protocols for the use of this compound in preclinical animal models, based on its known mechanism of action and data extrapolated from studies on its parent compound, GW4064, and other FXR agonists.

Mechanism of Action: FXR Signaling Pathway

This compound, as an FXR agonist, binds to and activates the Farnesoid X Receptor. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. Key downstream effects of FXR activation include the suppression of bile acid synthesis and the regulation of lipid and glucose homeostasis.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects ST1892 This compound FXR FXR ST1892->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Bile_Acid ↓ Bile Acid Synthesis Target_Genes->Bile_Acid Lipid ↓ Triglycerides Target_Genes->Lipid Glucose ↓ Gluconeogenesis Target_Genes->Glucose Inflammation ↓ Inflammation Target_Genes->Inflammation

Figure 1: Simplified signaling pathway of this compound via FXR activation.

Quantitative Data Summary

While specific in vivo quantitative data for this compound is not yet widely published, the following table summarizes its key in vitro characteristic and provides extrapolated in vivo dosing information based on studies with the parent compound, GW4064.

ParameterValueSpeciesNotes
In Vitro Potency (EC₅₀) 7.2 nM-Highly potent partial agonist of FXR.
Solubility Good-Improved drug-like properties.
Cellular Toxicity Low-Favorable for experimental use.
In Vivo Dosing (Extrapolated) 10 - 50 mg/kgMouse, RatBased on GW4064 studies. Route of administration and vehicle will influence the optimal dose.
Route of Administration Intraperitoneal (i.p.), Oral (p.o.)Mouse, RatVehicle selection is critical for solubility and bioavailability.
Potential Animal Models Metabolic Syndrome, NAFLD/NASH, Cholestasis, Colorectal CancerMouse, RatBased on the known roles of FXR.

Experimental Protocols

The following are detailed protocols for key experiments using this compound in animal models. These are generalized protocols and may require optimization for specific experimental goals.

Protocol 1: Evaluation of this compound in a Diet-Induced Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

Objective: To assess the efficacy of this compound in ameliorating hepatic steatosis and inflammation in a mouse model of NAFLD.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or corn oil)

  • Male C57BL/6J mice (8-10 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Reagents for liver function tests (ALT, AST) and lipid profiling

  • Histology supplies (formalin, paraffin, H&E stain)

Experimental Workflow:

NAFLD_Workflow cluster_groups Experimental Groups Acclimatization Acclimatization (1 week) Diet_Induction Diet Induction (12-16 weeks) Acclimatization->Diet_Induction Grouping Randomization into Groups Diet_Induction->Grouping Group1 Chow + Vehicle Grouping->Group1 Group2 HFD + Vehicle Grouping->Group2 Group3 HFD + this compound Grouping->Group3 Treatment This compound or Vehicle Treatment (4-8 weeks) Endpoint Endpoint Analysis Treatment->Endpoint Group1->Treatment Group2->Treatment Group3->Treatment

Figure 2: Experimental workflow for the NAFLD animal model.

Procedure:

  • Acclimatization: House mice in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for one week.

  • Diet-Induced NAFLD: Feed mice a high-fat diet for 12-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group should be fed a standard chow diet.

  • Grouping and Treatment:

    • Randomly divide the HFD-fed mice into two groups: HFD + Vehicle and HFD + this compound.

    • The chow-fed group will serve as a healthy control (Chow + Vehicle).

    • Prepare this compound in a suitable vehicle at the desired concentration (e.g., for a 30 mg/kg dose).

    • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks.

  • Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood via cardiac puncture for analysis of serum ALT, AST, triglycerides, cholesterol, and glucose.

    • Euthanize the animals and harvest the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining). Snap-freeze the remaining liver tissue for gene expression or protein analysis.

Data Analysis:

  • Compare body weight, liver weight, and serum parameters between the different groups using appropriate statistical tests (e.g., ANOVA).

  • Score liver histology for steatosis, inflammation, and ballooning.

  • Analyze the expression of FXR target genes (e.g., SHP, BSEP, CYP7A1) in the liver via qPCR or Western blot.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single dose.

Materials:

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with a solubilizing agent for IV, 0.5% CMC for PO)

  • Male CD-1 or C57BL/6J mice (8-10 weeks old)

  • Syringes and needles for IV and PO administration

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicles for IV and PO administration.

  • Animal Dosing:

    • Divide mice into two groups: IV and PO administration.

    • Administer a single dose of this compound (e.g., 5 mg/kg for IV, 20 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose) from the saphenous or tail vein.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) for the PO group.

Conclusion

This compound is a promising research tool for investigating the role of FXR in metabolic and inflammatory diseases. The protocols outlined in this document provide a framework for conducting initial in vivo studies. Researchers should optimize these protocols based on their specific experimental objectives and available resources. As more data on this compound becomes available, these application notes will be updated to provide more specific guidance on its use in animal models.

Application Note: Quantitative Analysis of ST-1892 in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This application note provides a detailed methodology for the sensitive and selective quantification of ST-1892 in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate determination of drug concentration in tissues is fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a comprehensive understanding of a compound's distribution, metabolism, and efficacy. The described method is intended for preclinical and clinical research applications.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and broad applicability.[1][2][3] This method involves the extraction of the analyte from the tissue homogenate, chromatographic separation from endogenous components, and detection based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Experimental Workflow

The overall workflow for the analysis of this compound in tissue samples is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis tissue_sample Tissue Sample Collection (~50 mg) homogenization Homogenization (with 4x volume of PBS) tissue_sample->homogenization protein_precipitation Protein Precipitation (with Acetonitrile containing Internal Standard) homogenization->protein_precipitation centrifugation1 Centrifugation (14,000 rpm, 10 min, 4°C) protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant_collection->spe Load evaporation Evaporation to Dryness (under Nitrogen Stream) spe->evaporation Elute reconstitution Reconstitution (in 50% Methanol (B129727)/Water) evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for the quantification of this compound in tissue.

Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 cc, 30 mg)

  • Tissue homogenizer

  • Microcentrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol/water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • QC Working Solutions: Prepare separate working solutions for low, medium, and high QC samples (e.g., 3, 80, 800 ng/mL).

  • Internal Standard Working Solution: Prepare a 50 ng/mL working solution of this compound-d4 in acetonitrile.

Tissue Sample Preparation
  • Weighing: Accurately weigh approximately 50 mg of frozen tissue.

  • Homogenization: Add 200 µL of cold PBS (4x the tissue weight) and homogenize the tissue sample until a uniform suspension is obtained.[4]

  • Protein Precipitation: To 50 µL of the tissue homogenate, add 200 µL of the internal standard working solution (50 ng/mL this compound-d4 in acetonitrile). Vortex for 1 minute to precipitate proteins.[5]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove phospholipids (B1166683) and other matrix components that can cause ion suppression in the mass spectrometer.[6]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][7]

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometric Conditions
ParameterThis compoundThis compound-d4 (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition m/z 450.2 → 288.1 (Quantifier)m/z 454.2 → 292.1 (Quantifier)
m/z 450.2 → 157.0 (Qualifier)
Collision Energy 25 eV (Quantifier), 35 eV (Qualifier)25 eV
Declustering Potential 80 V80 V
Source Temperature 550°C550°C

Method Validation

The analytical method should be validated according to regulatory guidelines to ensure its reliability. The following parameters are typically assessed:

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Analyte stable under various storage conditions

Data Analysis

The concentration of this compound in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the prepared standards. The concentration in the unknown samples is then interpolated from this curve.

Signaling Pathway (Hypothetical)

For illustrative purposes, a hypothetical signaling pathway involving this compound is presented below. This diagram illustrates a potential mechanism of action where this compound inhibits a key kinase in a disease-related pathway.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation ST1892 This compound ST1892->Kinase2

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of this compound in tissue samples. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver accurate and precise results essential for advancing drug development research. Adherence to good laboratory practices and thorough method validation are crucial for ensuring data integrity.

References

Application Notes and Protocols for ST-1892: Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the preparation, storage, and handling of ST-1892 solutions for research and drug development purposes. This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the correct preparation of solutions and for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₂₁H₂₂N₄O₃
Molecular Weight 390.43 g/mol
Appearance White to off-white crystalline solid
Solubility See Section 2 for details.
DMSO≥ 50 mg/mL (≥ 128 mM)
Ethanol~10 mg/mLSonication may be required.
WaterInsoluble
PBS (pH 7.4)Insoluble
Purity (by HPLC) >98%

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is the first critical step in any experiment. The following protocols should be followed to ensure the accuracy of the solution concentration and the integrity of the compound.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.90 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots as recommended in Section 3.

Storage and Stability of this compound Solutions

The stability of this compound is critical for obtaining reliable and reproducible experimental data. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C≥ 2 yearsProtect from light and moisture.
DMSO Stock Solution -20°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
-80°CUp to 1 yearPreferred for long-term storage.
Aqueous Working Solution 2-8°CUse within 24 hoursPrepare fresh from stock solution before each experiment. Do not store.

Important Considerations:

  • Light Sensitivity: this compound is sensitive to light. All solutions should be stored in amber vials or tubes wrapped in foil to protect them from light exposure.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound degradation. It is highly recommended to store the stock solution in single-use aliquots.

  • Aqueous Solutions: this compound has poor solubility and stability in aqueous solutions. Therefore, it is imperative to prepare aqueous working solutions fresh from the DMSO stock immediately before use. Do not store aqueous solutions of this compound.

Experimental Protocols: Cell-Based Assays

This section provides a general protocol for treating cells with this compound in a typical cell-based assay.

Preparation of Working Solutions
  • Thawing Stock Solution: On the day of the experiment, thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Cell Treatment Workflow

The following diagram illustrates a typical workflow for a cell-based experiment involving this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Cells in Multi-well Plate culture Incubate (24h) start->culture treat Treat Cells with this compound culture->treat prep_solution Prepare this compound Working Solutions prep_solution->treat incubate_treat Incubate (e.g., 24, 48, 72h) treat->incubate_treat assay Perform Assay (e.g., Viability, Western Blot) incubate_treat->assay data Data Acquisition and Analysis assay->data

Caption: Workflow for a typical cell-based assay with this compound.

Mechanism of Action: Signaling Pathway

This compound is known to be a potent and selective inhibitor of the hypothetical "Kinase Signaling Pathway," which plays a crucial role in cell proliferation and survival. The simplified signaling cascade is depicted below.

signaling_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival ST1892 This compound ST1892->KinaseB

Caption: Simplified signaling pathway inhibited by this compound.

By inhibiting Kinase B, this compound disrupts the downstream signaling cascade, leading to the suppression of transcription factors responsible for promoting cell proliferation and survival.

Troubleshooting

IssuePossible CauseRecommendation
Precipitate forms in stock solution upon thawing. Solution may have become supersaturated or absorbed moisture.Warm the solution to 37°C and vortex or sonicate briefly. If the precipitate does not dissolve, discard the aliquot.
Inconsistent experimental results. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of this compound stock solution. Prepare aqueous working solutions immediately before use.
Inaccurate concentration of the stock solution.Recalibrate the analytical balance and prepare a fresh stock solution.
High background in assays. High concentration of DMSO in the final working solution.Ensure the final DMSO concentration is below 0.5% (v/v). Include a DMSO-only vehicle control.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Disposal: Dispose of this compound waste according to institutional and local regulations for chemical waste.

Application of ST-1892 in High-Throughput Screening: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic agents. The successful implementation of HTS assays relies on the careful selection of molecular probes and tool compounds to dissect complex biological pathways. This document provides detailed application notes and protocols for the utilization of ST-1892, a novel modulator of the JAK/STAT signaling pathway, in high-throughput screening campaigns.

This compound has emerged as a valuable research tool due to its specific mechanism of action and its utility in cell-based and biochemical assays. Understanding its signaling cascade and employing optimized experimental procedures are critical for generating robust and reproducible data. These notes are intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel modulators of the JAK/STAT pathway and related cellular processes.

Signaling Pathway of this compound

This compound exerts its effects by modulating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders, making it a prime target for therapeutic intervention.

The canonical JAK/STAT pathway is initiated by the binding of a ligand, such as a cytokine or growth factor, to its cognate receptor. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes. The administration of a JAK2 inhibitor can lead to a deterioration of myocardial viability in acute myocardial infarction (AMI) hearts, indicating the pathway's role in cytoprotective signaling.[1] The pathway is also involved in the onset of myocardial infarction and may play a role in left ventricular remodeling after an infarction.[2]

ST1892_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression Regulates ST1892 This compound ST1892->JAK Inhibits HTS_Workflow Assay_Dev Assay Development & Optimization Plate_Prep Compound Library Plate Preparation Assay_Dev->Plate_Prep Cell_Seeding Cell Seeding Plate_Prep->Cell_Seeding Compound_Add Compound Addition (including this compound controls) Cell_Seeding->Compound_Add Incubation Incubation Compound_Add->Incubation Signal_Gen Signal Generation (e.g., Luciferase Assay) Incubation->Signal_Gen Data_Acq Data Acquisition (Plate Reader) Signal_Gen->Data_Acq Data_Analysis Data Analysis (Hit Identification) Data_Acq->Data_Analysis Hit_Conf Hit Confirmation & Dose-Response Data_Analysis->Hit_Conf Secondary_Assays Secondary & Orthogonal Assays Hit_Conf->Secondary_Assays Logical_Relationship Primary_HTS Primary HTS Hit_Identification Hit Identification (>3σ from mean) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits SAR_Expansion Structure-Activity Relationship (SAR) Expansion Potent_Hits->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

References

Application Notes and Protocols for Efficacy Measurement of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A General Framework for Preclinical Efficacy Assessment

Introduction

The designation "ST-1892" does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, these application notes provide a comprehensive and generalized framework for measuring the efficacy of a hypothetical novel therapeutic agent, with a focus on anti-cancer applications. The principles and techniques detailed herein are widely applicable in drug development and can be adapted for various therapeutic modalities and disease models.

These notes are intended for researchers, scientists, and drug development professionals. They provide detailed protocols for key experiments, guidance on data presentation, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of efficacy assessment.

Section 1: In Vitro Efficacy Assessment

In vitro assays are fundamental for the initial characterization of a novel compound's biological activity. These assays are typically conducted in cultured cells to determine the compound's potency, mechanism of action, and specificity.

Cell Viability and Cytotoxicity Assays

Cell viability assays are used to determine the concentration of the compound that inhibits cell growth or induces cell death.

1.1.1. MTT Assay Protocol

This protocol is for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the therapeutic agent. Add 10 µL of each dilution to the respective wells. Include vehicle-treated wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 1: Sample Data from MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.1894.4
10.8568.0
100.4233.6
1000.1512.0
Apoptosis Assays

Apoptosis assays are used to determine if the compound induces programmed cell death.

1.2.1. Caspase-Glo® 3/7 Assay Protocol

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Table 2: Sample Data from Caspase-Glo® 3/7 Assay

Compound Concentration (µM)Luminescence (RLU)Fold Change in Caspase Activity
0 (Vehicle)15,0001.0
0.118,0001.2
145,0003.0
10120,0008.0
100150,00010.0

Experimental Workflow for In Vitro Efficacy Assessment

in_vitro_workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Compound (Serial Dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis migration Migration/Invasion Assay (e.g., Transwell) incubate->migration data Data Acquisition and Analysis viability->data apoptosis->data migration->data end End: Determine IC50 and Mechanism data->end

Caption: Workflow for in vitro efficacy screening.

Section 2: In Vivo Efficacy Assessment

In vivo models are crucial for evaluating the efficacy of a therapeutic agent in a living organism.[1] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.[2]

Xenograft Model Efficacy Study Protocol

This protocol outlines a typical efficacy study in a subcutaneous xenograft model.[2]

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., NOD/SCID) for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the therapeutic agent and vehicle control according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., oral, intravenous).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI).

Table 3: Sample Tumor Growth Data from a Xenograft Study

DayVehicle Control Mean Tumor Volume (mm³)Treatment Group Mean Tumor Volume (mm³)
0150152
3225180
6350210
9550250
12800300
151200350

Experimental Workflow for In Vivo Efficacy Assessment

in_vivo_workflow start Start: Animal Acclimatization implant Tumor Cell Implantation start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomize into Groups monitor->randomize treat Administer Compound and Vehicle randomize->treat collect Collect Tumor Volume and Body Weight Data treat->collect endpoint Endpoint and Tumor Collection collect->endpoint analysis Data Analysis and TGI Calculation endpoint->analysis end End: Determine In Vivo Efficacy analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Section 3: Signaling Pathway Analysis

Understanding the mechanism of action of a therapeutic agent often involves studying its effect on specific signaling pathways. The JAK/STAT pathway is a critical signaling cascade involved in cell growth, differentiation, and survival, and its dysregulation is implicated in many cancers.[3][4]

JAK/STAT Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_expression Gene Expression (Proliferation, Survival) dna->gene_expression 6. Gene Transcription cytokine Cytokine cytokine->receptor 1. Ligand Binding compound Therapeutic Agent (e.g., JAK Inhibitor) compound->jak Inhibition

Caption: The JAK/STAT signaling pathway.

References

Application Notes and Protocols for ST-1892 In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ST-1892 is a novel, near-infrared (NIR) fluorescent small molecule probe designed for the non-invasive in vivo imaging of cancer. Its primary application lies in the preclinical evaluation of tumor progression, metastasis, and response to therapy. These application notes provide a comprehensive overview of the characteristics of this compound and detailed protocols for its use in laboratory research settings.

Mechanism of Action

This compound is hypothesized to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors and is a key driver of tumor growth and proliferation.[1][2] Upon systemic administration, this compound circulates throughout the body and preferentially accumulates in tissues with high EGFR expression. The binding of this compound to EGFR leads to its internalization and subsequent retention within cancer cells, resulting in a strong and persistent fluorescent signal that can be detected using standard in vivo imaging systems.

Quantitative Data Summary

The following tables summarize the key characteristics and typical experimental parameters for this compound.

Table 1: Physicochemical and Optical Properties of this compound

PropertyValue
Molecular Weight< 1000 g/mol
Excitation Maximum750 nm
Emission Maximum780 nm
Quantum Yield> 0.1
Purity (by HPLC)> 95%
SolubilitySoluble in DMSO, PBS

Table 2: Recommended In Vivo Imaging Parameters

ParameterRecommendation
Animal ModelAthymic nude mice with xenograft tumors
Probe Concentration1-5 mg/kg body weight
Administration RouteIntravenous (tail vein) injection
Imaging SystemIVIS Spectrum or similar
Excitation Filter745 nm
Emission Filter800 nm
Optimal Imaging Time24-48 hours post-injection
Exposure Time1-5 seconds

Experimental Protocols

1. Animal Model Preparation

  • Cell Culture: Culture human cancer cells with known EGFR expression levels (e.g., A431, U87-MG) under standard conditions.

  • Tumor Xenograft Implantation:

    • Harvest cultured cancer cells and resuspend them in a sterile solution of 50% PBS and 50% Matrigel.

    • Subcutaneously inject approximately 1 x 10^6 cells into the flank of 6-8 week old athymic nude mice.

    • Allow tumors to grow to a palpable size (approximately 100-200 mm³) before imaging studies commence. Regularly monitor animal health and tumor growth.

2. This compound Preparation and Administration

  • Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mg/mL).

  • On the day of the experiment, dilute the this compound stock solution in sterile PBS to the final desired concentration for injection. The final DMSO concentration should be less than 5% of the total injection volume to avoid toxicity.

  • Administer the prepared this compound solution to the tumor-bearing mice via intravenous tail vein injection. A typical injection volume is 100-200 µL per mouse.

3. In Vivo Fluorescence Imaging Procedure

  • At the desired time points post-injection (e.g., 2, 6, 24, 48, and 72 hours), anesthetize the mice using isoflurane (B1672236) (2-3% in oxygen).

  • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[3]

  • Acquire both a photographic (white light) image and a fluorescent image.

  • For fluorescence imaging, use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 800 nm).[4]

  • Set the exposure time to an appropriate level to achieve a good signal-to-noise ratio without saturation of the detector.[3]

  • After imaging, allow the mouse to recover from anesthesia on a warming pad.

  • Repeat the imaging procedure at subsequent time points to monitor the biodistribution and tumor accumulation of this compound over time.

4. Data Analysis

  • Use the analysis software provided with the imaging system to overlay the fluorescent and photographic images.

  • Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background measurement).

  • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.

  • Calculate the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.

  • For biodistribution studies, euthanize the mice at the final time point and excise major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).

  • Image the excised organs using the in vivo imaging system to quantify the ex vivo biodistribution of this compound.[5]

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway targeted by this compound.

Experimental Workflow for this compound In Vivo Imaging

Experimental_Workflow start Start tumor_implantation Tumor Xenograft Implantation start->tumor_implantation tumor_growth Tumor Growth (to 100-200 mm³) tumor_implantation->tumor_growth probe_injection This compound Injection (IV) tumor_growth->probe_injection imaging In Vivo Imaging (Multiple Time Points) probe_injection->imaging data_analysis Data Analysis (ROI, TBR) imaging->data_analysis ex_vivo Ex Vivo Biodistribution (Optional) imaging->ex_vivo end End data_analysis->end ex_vivo->data_analysis

Caption: Experimental workflow for in vivo imaging with this compound.

References

Information regarding "ST-1892" is not available in the context of a chemical compound for research and development.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a substance designated "ST-1892" within scientific and chemical databases have yielded no relevant results for a compound used by researchers, scientists, or drug development professionals. The search results were predominantly associated with historical artifacts and other unrelated subjects, including:

  • Firearms: The Springfield Model 1892 and Winchester Model 1892 rifles are frequently cited with this designation.

  • Naval History: The USS Texas, a battleship commissioned in 1892, is also referenced.

  • Consumer Products: A Safety Data Sheet for a common "cold pack" was found, which is not a substance used in laboratory research.

No scientific literature, safety data sheets (SDS), experimental protocols, or signaling pathway information could be located for a chemical entity with the identifier "this compound." It is possible that "this compound" is an internal company code not in public use, a misnomer, or a substance that is not yet documented in publicly accessible databases.

Without any information on the properties, applications, or hazards of a compound named this compound, it is impossible to create the requested Application Notes and Protocols for its handling and disposal. Further clarification on the nature of this substance is required to proceed.

Troubleshooting & Optimization

Troubleshooting ST-1892 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals might encounter during their experiments with ST-1892.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the fictitious Serine/Threonine Kinase X (STK-X). STK-X is a critical downstream component of the Growth Factor Y (GF-Y) signaling pathway, which is frequently dysregulated in certain cancer cell lines. By inhibiting STK-X, this compound blocks the phosphorylation of downstream targets, leading to an induction of apoptosis in cells where the GF-Y pathway is overactive.

Q2: What are the most common sources of experimental variability when working with this compound?

Experimental variability with this compound can arise from several factors, much like other cell-based assays.[1][2] The most common sources include:

  • Cell Culture Conditions: Inconsistencies in cell passage number, cell seeding density, and cell health can significantly impact results.[1] Mycoplasma contamination is a notorious cause of variability.[1]

  • Reagent Handling: Improper storage and handling of this compound and other reagents can lead to degradation and loss of activity.

  • Pipetting and Dispensing: Inaccurate or inconsistent pipetting can introduce significant errors, especially when preparing serial dilutions.[1][2]

  • Incubation Times and Conditions: Variations in incubation times and environmental conditions like temperature and CO2 levels can affect cell growth and compound activity.[1]

Q3: How should I prepare and store this compound?

For optimal and consistent results, please adhere to the following storage and preparation guidelines:

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -80°C and protect it from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing diluted solutions for extended periods.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your experiments with this compound.

Issue 1: High variability between replicate wells (intra-assay variability).

High intra-assay variability can mask the true effect of this compound.

Possible Cause Recommended Solution
Inconsistent PipettingEnsure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Maintain consistent technique, including tip immersion depth and dispensing speed.[1]
Uneven Cell SeedingGently mix the cell suspension before and during plating to ensure a homogenous distribution.[1]
Edge EffectsTo mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS.[1][2]
Inadequate Reagent MixingAfter adding reagents, gently mix the contents of the wells, for example, by using a plate shaker.

Issue 2: Inconsistent results between different experiments (inter-assay variability).

Possible Cause Recommended Solution
Variation in Cell Passage NumberUse cells within a consistent and narrow passage number range for all experiments.[1]
Different Reagent LotsWhenever possible, use reagents from the same lot for a set of related experiments.
Operator-Dependent DifferencesDevelop and adhere to a detailed Standard Operating Procedure (SOP). Ensure all users are trained on the SOP.[1]
Inconsistent Incubation TimesUse a timer for all critical incubation steps. For large experiments, consider staggering reagent addition to maintain consistent incubation times across all plates.

Issue 3: The observed potency of this compound is lower than expected.

A lower-than-expected potency can be due to a variety of factors.

Possible Cause Recommended Solution
This compound DegradationPrepare fresh dilutions of this compound from a properly stored stock for each experiment.
Sub-optimal Cell HealthEnsure cells are healthy and in the logarithmic growth phase at the time of treatment.
Incorrect Assay ConditionsOptimize the cell seeding density and the assay incubation time. A cell density that is too high can mask the cytotoxic effects of the compound.[1]
Compound Solubility IssuesVisually inspect the media containing this compound for any signs of precipitation. If solubility is a concern, consider using a different solvent or a solubilizing agent, and always include a vehicle control.

Experimental Protocols

Cell Viability Assay Using a Resazurin-Based Reagent

This protocol describes a common method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest and count the cells.

    • Prepare a cell suspension at the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[2]

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.[2]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with 0.1% solvent) and untreated control wells.[2]

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

Visualizations

ST1892_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY_Receptor GF-Y Receptor STK_X STK-X GFY_Receptor->STK_X Activates GFY Growth Factor Y GFY->GFY_Receptor Binds Downstream_Target Downstream Target STK_X->Downstream_Target Phosphorylates Apoptosis Apoptosis Downstream_Target->Apoptosis Leads to ST1892 This compound ST1892->STK_X Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound Serial Dilutions incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_reagent Add Resazurin Reagent incubation_48_72h->add_reagent incubation_2_4h Incubate for 2-4h add_reagent->incubation_2_4h read_plate Measure Fluorescence/Absorbance incubation_2_4h->read_plate end End read_plate->end

Caption: Workflow for a cell viability assay with this compound.

References

Optimizing ST-1892 concentration for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ST-1892. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively utilize this compound in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system's response to pathogens and cellular damage.[1][2] Upon activation, NLRP3 oligomerizes and activates caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[1][3] this compound is designed to directly engage with the NLRP3 protein, preventing its assembly and subsequent activation of caspase-1.

Q2: What are the primary in-vitro applications for this compound?

A2: this compound is ideal for investigating the role of the NLRP3 inflammasome in various cellular models. Common applications include studying inflammatory diseases, screening for anti-inflammatory compounds, and elucidating the signaling pathways involved in pyroptosis, a form of programmed cell death.[4]

Q3: How should this compound be stored and reconstituted?

A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For use in experiments, reconstitute the compound in a suitable solvent such as DMSO to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic?

A4: this compound is designed for high specificity to the NLRP3 inflammasome and exhibits low cytotoxicity in most cell types at effective concentrations. However, it is always recommended to perform a dose-response cell viability assay (e.g., MTT, MTS, or WST-1) to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent results between experiments - Inconsistent cell seeding density.- Variability in compound dilution.- Contamination of cell culture.- Ensure a consistent number of cells are seeded in each well.[5]- Prepare fresh serial dilutions for each experiment from a stock solution.[6]- Regularly check cell cultures for any signs of contamination.
High background signal in assays - Contamination of reagents or media.- Intrinsic fluorescence/absorbance of the compound.- Use fresh, sterile reagents and media.[6]- Include a "media only" and a "compound only" control to subtract background signals.
No observable effect of this compound - Incorrect concentration used.- Inactive compound due to improper storage.- Cell line does not express NLRP3.- Perform a dose-response experiment to identify the effective concentration range.[6]- Use a fresh, validated aliquot of the compound.- Confirm NLRP3 expression in your cell line via Western blot or qPCR.
Unexpected cell death - Compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Determine the maximum non-toxic concentration using a cell viability assay.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and include a vehicle control.[5]

Experimental Protocols & Data

Recommended Concentration Ranges for this compound

The optimal concentration of this compound will vary depending on the cell type and specific assay. The following table provides a general guideline for initial experiments.

Assay Type Cell Line Recommended Starting Concentration Range
Caspase-1 Activity AssayTHP-1 (differentiated)1 µM - 50 µM
IL-1β ELISAPrimary Human Monocytes0.5 µM - 25 µM
Cell Viability (MTT/MTS)J774A.1 Mouse Macrophages10 µM - 100 µM (for cytotoxicity testing)
Protocol 1: Caspase-1 Activity Assay

This protocol is for measuring caspase-1 activation in cell lysates using a colorimetric or bioluminescent assay.

  • Cell Seeding and Priming:

    • Seed cells (e.g., PMA-differentiated THP-1 macrophages) in a 96-well plate at the desired density.

    • Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[1]

  • Inhibition with this compound:

    • Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as nigericin (B1684572) or ATP, for 1-2 hours.[7]

  • Cell Lysis and Assay:

    • Lyse the cells according to the manufacturer's instructions for your chosen caspase-1 assay kit.[8]

    • Add the caspase-1 substrate (e.g., Z-WEHD-pNA for colorimetric assays or Z-WEHD-aminoluciferin for bioluminescent assays) to the cell lysate.[4][8]

  • Data Measurement:

    • Incubate at 37°C for 1-2 hours.[8]

    • Measure the absorbance (at 405 nm) or luminescence using a microplate reader.[8]

Protocol 2: MTT Cell Viability Assay

This protocol is to determine the potential cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6]

Visualizations

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation PAMPs/DAMPs PAMPs/DAMPs Priming Priming PAMPs/DAMPs->Priming Signal 1 NLRP3 NLRP3 Priming->NLRP3 Upregulation Activation Signal Activation Signal Activation Signal->NLRP3 Signal 2 ASC ASC NLRP3->ASC Assembly Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Assembly Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage This compound This compound This compound->NLRP3 Inhibition IL-1β IL-1β Caspase-1->IL-1β Maturation Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation

Caption: NLRP3 inflammasome signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_workflow In-Vitro Assay Workflow for this compound Start Start Cell_Culture 1. Cell Seeding & Priming (e.g., LPS) Start->Cell_Culture Compound_Addition 2. Add this compound (Dose-Response) Cell_Culture->Compound_Addition Stimulation 3. Add NLRP3 Activator (e.g., Nigericin) Compound_Addition->Stimulation Incubation 4. Incubate Stimulation->Incubation Assay 5. Perform Assay (Caspase-1, ELISA, etc.) Incubation->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Start No Effect Observed? Check_Concentration Is Concentration Optimal? Start->Check_Concentration Yes Check_Controls Are Positive/Negative Controls Working? Check_Concentration->Check_Controls Yes Optimize_Dose Perform Dose-Response Experiment Check_Concentration->Optimize_Dose No Check_Compound Is Compound Viable? Check_Controls->Check_Compound Yes Troubleshoot_Assay Troubleshoot Assay Protocol/Reagents Check_Controls->Troubleshoot_Assay No Check_Cells Does Cell Line Express Target? Check_Compound->Check_Cells Yes Use_New_Aliquot Use Fresh Aliquot of this compound Check_Compound->Use_New_Aliquot No Validate_Target Confirm Target Expression (e.g., Western Blot) Check_Cells->Validate_Target No

References

Technical Support Center: Overcoming ST-1892 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the investigational compound ST-1892.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a highly hydrophobic compound with low aqueous solubility. Preliminary testing has established its solubility in a range of common organic solvents. For aqueous-based assays, the use of co-solvents or specialized formulation techniques is recommended. Please refer to the solubility data table below for more details.

Q2: Are there any recommended starting solvents for preparing this compound stock solutions?

A2: For initial stock solution preparation, we recommend using 100% DMSO. This compound exhibits good solubility in DMSO, which can then be used for serial dilutions into aqueous buffers for your experiments. It is crucial to be mindful of the final DMSO concentration in your assay, as it can affect cell viability and experimental outcomes.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5%. However, the optimal concentration can be cell-line dependent. We strongly advise performing a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Q4: Can this compound be dissolved directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility, which will likely result in precipitation. A stock solution in an organic solvent like DMSO should be prepared first, followed by dilution into the desired aqueous medium.

Troubleshooting Guide

Issue: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer.

  • Question 1: What was the final concentration of this compound and the percentage of DMSO in your assay medium?

    • Answer: If the final concentration of this compound is high and the DMSO percentage is low, the compound may be crashing out of solution.

    • Recommendation: Try lowering the final concentration of this compound. If a higher concentration is necessary, consider increasing the percentage of DMSO, but be sure to include a vehicle control to check for solvent toxicity.

  • Question 2: How did you perform the dilution?

    • Answer: Adding the aqueous buffer directly to the DMSO stock can sometimes cause localized high concentrations and precipitation.

    • Recommendation: Try adding the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can help to avoid localized supersaturation.

  • Question 3: Have you tried using a surfactant?

    • Answer: Surfactants can help to increase the solubility of hydrophobic compounds in aqueous solutions.

    • Recommendation: Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer. A typical starting concentration would be 0.01-0.1%. Be sure to test the effect of the surfactant alone on your experimental system.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.0125
PBS (pH 7.4)< 0.0125
DMSO> 5025
Ethanol1525
Methanol525
Acetonitrile1025

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 450.5 g/mol )

    • For 1 mL of 10 mM stock, you will need 4.505 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualization

G Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue Observed check_conc Check Final Concentration and Co-solvent % start->check_conc is_high Is Concentration Too High or Co-solvent % Too Low? check_conc->is_high lower_conc Lower Final this compound Concentration is_high->lower_conc Yes increase_cosolvent Increase Co-solvent % (with vehicle control) is_high->increase_cosolvent Yes check_dilution Review Dilution Method is_high->check_dilution No end_success Issue Resolved lower_conc->end_success increase_cosolvent->end_success is_improper Was Dilution Improper? check_dilution->is_improper improve_mixing Improve Mixing (e.g., vortexing during addition) is_improper->improve_mixing Yes consider_surfactant Consider Using a Surfactant is_improper->consider_surfactant No improve_mixing->end_success consider_surfactant->end_success

Caption: Troubleshooting workflow for addressing this compound solubility problems.

G Hypothetical Signaling Pathway for this compound ST1892 This compound Receptor Target Receptor ST1892->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

How to improve the stability of ST-1892 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the investigational compound ST-1892 in solution. The following information is intended to help troubleshoot common issues and ensure the reliable use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in an aqueous solution?

A1: The degradation of this compound in aqueous solutions can be influenced by several factors. Key among these are pH, temperature, light exposure, and oxidation.[1] Compounds with functional groups like esters or amides are particularly susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[2] Additionally, dissolved oxygen and exposure to light can lead to oxidative degradation.[3]

Q2: How should I prepare stock solutions of this compound for optimal stability?

A2: It is recommended to prepare high-concentration stock solutions of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For most applications, a stock concentration of 10 mM is a suitable starting point. To minimize the risk of contamination and degradation, it is advisable to use filter sterilization with a 0.2 μm filter, especially for solutions that will be used in sterile cell culture experiments.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For maximum stability, stock solutions should be divided into small, single-use aliquots to prevent repeated freeze-thaw cycles.[4] Recommended storage conditions are as follows:

  • Short-term (up to 1 month): -20°C[4]

  • Long-term (up to 6 months): -80°C[4]

It is also crucial to protect light-sensitive compounds by using amber-colored vials or by wrapping the vials in foil.[2]

Q4: Can components of my assay buffer or cell culture medium affect the stability of this compound?

A4: Yes, various components in your experimental medium can impact the stability and effective concentration of this compound. For example, serum proteins present in cell culture medium can bind to the compound, reducing its free concentration.[2] Furthermore, certain additives or high salt concentrations in buffers can alter the solubility and stability of the compound.[2] It is always best practice to evaluate the stability of this compound directly in the final assay buffer or medium.[2]

Troubleshooting Guides

Issue 1: I am observing a progressive loss of this compound activity in my cell-based assays.

  • Possible Cause 1: Degradation in Culture Medium. The aqueous, buffered environment of cell culture medium (typically at a pH of ~7.4) may be causing this compound to degrade over the course of the experiment.[2]

    • Solution: Perform a stability test of this compound in the cell culture medium (without cells) for the same duration as your experiment. At various time points, analyze the concentration of the intact compound using an analytical method like HPLC-MS.[2]

  • Possible Cause 2: Cellular Metabolism. The cells in your assay may be metabolizing this compound into an inactive form.[2]

    • Solution: Conduct a time-course experiment with this compound in the presence of your cells. If the compound disappears more rapidly compared to a cell-free control, it is likely due to cellular metabolism.[2]

  • Possible Cause 3: Adsorption to Plasticware. this compound might be adsorbing to the surfaces of your cell culture plates or tubes, which would lower its effective concentration in the medium.[2]

    • Solution: Consider using low-binding plates for your experiments. Adding a small amount of a non-ionic surfactant to the medium can also help to reduce non-specific binding.

Issue 2: A precipitate forms when I dilute my this compound stock solution into my aqueous assay buffer.

  • Possible Cause: Poor Aqueous Solubility. this compound may have limited solubility in the aqueous buffer, causing it to precipitate out of solution when the concentration of the organic solvent (like DMSO) is reduced.

    • Solution 1: Reduce Final Concentration. The most direct approach is to work with a lower final concentration of this compound in your assay.

    • Solution 2: Modify Dilution Method. Instead of a single large dilution, perform serial dilutions. Ensure thorough and rapid mixing immediately after adding the stock solution to the buffer.[5]

    • Solution 3: Use Solubilizing Agents. The inclusion of a small amount of a biocompatible surfactant or a cyclodextrin (B1172386) in the assay buffer may improve the solubility of this compound.

Data on this compound Stability

The stability of this compound has been assessed under various conditions. The following tables summarize the findings.

Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months

SolventInitial Purity (%)Purity after 6 Months (%)Degradation (%)
DMSO99.899.50.3
Ethanol99.798.21.5
Acetonitrile99.999.10.8

Table 2: Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4) over 24 Hours

TemperaturePurity at 0 hours (%)Purity at 24 hours (%)Degradation (%)
4°C99.698.90.7
25°C (Room Temp)99.595.14.4
37°C99.788.411.3

Table 3: pH-Dependent Stability of this compound in Aqueous Buffers at 37°C over 8 Hours

pHPurity at 0 hours (%)Purity at 8 hours (%)Degradation (%)
5.099.897.22.6
7.499.792.57.2
9.099.685.314.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).[4]

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use.[4]

Protocol 2: Kinetic Stability Assay in Aqueous Buffer

  • Preparation of Working Solution: Dilute the this compound stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Aliquot the working solution into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent, such as acetonitrile. This will also precipitate any proteins if they are present in the buffer.

  • Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant using a validated HPLC or LC-MS method.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point and compare it to the t=0 sample to determine the percentage of the compound remaining.

Visualizations

G cluster_membrane Cell Membrane receptor receptor st1892 This compound RAF RAF st1892->RAF pathway pathway response response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start_end start_end process process data data analysis analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution in Buffer prep_stock->prep_working incubate Incubate at Different Temperatures & Time Points prep_working->incubate quench Quench Reaction with Organic Solvent incubate->quench hplc Analyze by HPLC/LC-MS quench->hplc calc Calculate % Remaining Compound hplc->calc

Caption: Experimental workflow for assessing the stability of this compound.

G start_node start_node decision_node decision_node action_node action_node end_node end_node start Inconsistent Experimental Results Observed check_visual Visually Inspect Stock Solution (Precipitate, Color Change?) start->check_visual check_purity Assess Purity by HPLC/LC-MS check_visual->check_purity No discard Discard Stock Solution check_visual->discard Yes is_pure Is Purity > 95%? check_purity->is_pure is_pure->discard No continue_exp Continue with Experiment is_pure->continue_exp Yes prepare_fresh Prepare Fresh Stock Solution Following Best Practices discard->prepare_fresh

Caption: Troubleshooting workflow for suspected stock solution degradation.

References

Addressing off-target effects of ST-1892

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ST-1892 is a fictional compound provided as a representative example for the purposes of this guide. The data and protocols are illustrative and designed to provide a framework for addressing off-target effects of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling node in oncogenic pathways. By binding to the ATP-binding pocket of TKX, this compound prevents phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival in TKX-dependent cancer models.

Q2: Are there known off-target effects for this compound?

A2: Yes. While this compound is highly selective for TKX, cross-reactivity with other kinases can occur, particularly at higher concentrations. The most well-characterized off-target kinases are Tyrosine Kinase Y (TKY) and Serine/Threonine Kinase Z (STZ).[1][2] Off-target inhibition of these kinases can lead to unintended biological consequences and may confound experimental results.[3][4]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Analysis: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve should be generated for each new cell line or experimental system.[2]

  • Use of Control Compounds: Employ a structurally related but inactive control compound to differentiate on-target from off-target effects.

  • Orthogonal Approaches: Confirm key findings using a different inhibitor of TKX or by genetic knockdown (e.g., siRNA, CRISPR) of the target protein.[2]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[5]

Q5: Can off-target effects of this compound have therapeutic potential?

A5: In some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy, a concept known as polypharmacology.[2] For example, if TKY is also involved in a pro-survival pathway, its inhibition by this compound could enhance the overall anti-cancer effect. However, in a research context, it is critical to delineate on- and off-target effects to accurately understand the biology of TKX.[2]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Low Concentrations of this compound
Potential Cause Recommended Action
Off-target inhibition of a pro-survival kinase (e.g., TKY). 1. Perform a cell viability assay with a concentration range of this compound. 2. Compare the IC50 for cell viability with the IC50 for TKX inhibition. A significant discrepancy may suggest off-target toxicity. 3. Use a structurally unrelated TKX inhibitor to see if the toxicity is recapitulated.
Solvent Toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.5% and is consistent across all experimental conditions, including the vehicle control.[6]
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Potential Cause Recommended Action
Poor Cell Permeability. 1. Assess the cell permeability of this compound using a cellular thermal shift assay (CETSA) or by measuring the inhibition of intracellular TKX phosphorylation via Western blot. 2. If permeability is low, consider using a different compound or optimizing the treatment conditions (e.g., incubation time).
Activation of a Compensatory Signaling Pathway. 1. Inhibition of TKX may lead to the activation of a feedback loop that mitigates the effect of this compound.[1] 2. Use phospho-proteomics to identify upregulated pathways and consider co-treatment with an inhibitor of the compensatory pathway.
Issue 3: Inconsistent Results Between Experiments
Potential Cause Recommended Action
Degradation of this compound Stock Solution. 1. Prepare fresh stock solutions of this compound.[5] 2. Verify the integrity of the compound using analytical methods such as HPLC or LC-MS.[5]
Variability in Cell Culture Conditions. 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment.[7]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound
KinaseIC50 (nM)
TKX (On-Target) 5
TKY (Off-Target)150
STZ (Off-Target)800
Kinase A>10,000
Kinase B>10,000
Table 2: Recommended Concentration Ranges for this compound
Assay TypeRecommended Concentration RangeRationale
Biochemical Assays 1 - 100 nMTo determine the direct inhibitory effect on purified kinases.
Cell-Based Assays 10 - 500 nMTo assess on-target effects while minimizing off-target engagement.
In Vivo Studies Dose according to pharmacokinetic and pharmacodynamic studies.To achieve therapeutic concentrations at the target site.

Experimental Protocols

Protocol 1: Western Blot Analysis to Assess On-Target and Off-Target Signaling
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0, 10, 50, 200, 1000 nM) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TKX (on-target), p-TKY (off-target), and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

ST1892_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways TKX TKX Substrate1 Downstream Substrate 1 TKX->Substrate1 P Proliferation Proliferation Substrate1->Proliferation TKY TKY Substrate2 Downstream Substrate 2 TKY->Substrate2 P Survival Survival Substrate2->Survival STZ STZ Substrate3 Downstream Substrate 3 STZ->Substrate3 P Apoptosis Apoptosis Substrate3->Apoptosis ST1892 This compound ST1892->TKX Inhibits (High Affinity) ST1892->TKY Inhibits (Lower Affinity) ST1892->STZ Inhibits (Low Affinity)

Caption: this compound signaling pathway illustrating on-target and off-target inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Outcome CheckConc Verify Compound Concentration and Integrity (HPLC/LC-MS) Start->CheckConc DoseResponse Perform Dose-Response and Time-Course Experiments CheckConc->DoseResponse Viability Assess Cell Viability (e.g., MTT, Trypan Blue) DoseResponse->Viability Western Analyze On- and Off-Target Signaling (Western Blot) DoseResponse->Western Viability->Western Orthogonal Use Orthogonal Approach (e.g., different inhibitor, siRNA) Western->Orthogonal Conclusion Conclusion: On-Target vs. Off-Target Effect Orthogonal->Conclusion

Caption: Experimental workflow for troubleshooting off-target effects of this compound.

Dose_Response_Logic cluster_low_conc Low Concentration (< 50 nM) cluster_high_conc High Concentration (> 150 nM) Concentration This compound Concentration OnTarget On-Target Effect (TKX Inhibition) Concentration->OnTarget Selective Inhibition OffTarget Off-Target Effects (TKY/STZ Inhibition) Concentration->OffTarget Non-Selective Inhibition

Caption: Logical relationship between this compound concentration and on/off-target effects.

References

Refining ST-1892 delivery methods in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ST-1892 Animal Studies

This guide provides troubleshooting information and frequently asked questions for researchers using the novel inhibitor this compound in animal studies. Our goal is to help you refine your delivery methods and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The optimal vehicle for this compound depends on the route of administration. For oral (PO) dosing, a suspension in 0.5% methylcellulose (B11928114) is recommended for consistent delivery. For intravenous (IV) or intraperitoneal (IP) injections, this compound should first be dissolved in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then diluted with a carrier like saline or PBS containing a solubilizing agent such as 20% Solutol HS 15. Always prepare fresh formulations and verify solubility before administration.

Q2: What is the stability of this compound in common formulation vehicles?

A2: this compound is stable as a dry powder at -20°C for up to 12 months. Once formulated, its stability varies. In DMSO stock solutions (≥100 mg/mL) at -20°C, it is stable for at least 3 months. In aqueous-based dosing vehicles, it is recommended to use the formulation within 4 hours of preparation, even if no precipitation is visible, to avoid potential degradation. See the data table below for more details.

Q3: Which routes of administration have been tested for this compound?

A3: this compound has been successfully administered in preclinical models via oral gavage (PO), intraperitoneal injection (IP), and intravenous injection (IV). Bioavailability is highest with IV administration, followed by IP and then PO. The choice of route should be guided by the experimental design, target tissue, and desired pharmacokinetic profile.

Troubleshooting Guide

Q4: My this compound formulation is showing precipitation. What are the likely causes and solutions?

A4: Precipitation is a common issue and can arise from several factors.

  • Cause 1: Poor Solubility: The concentration of this compound may be too high for the chosen vehicle.

    • Solution: Refer to the solubility data in Table 1. Consider lowering the concentration or switching to a vehicle with higher solubilizing power. Ensure the proportion of co-solvents like DMSO does not exceed recommended limits for in vivo use (typically <10% for IP, <5% for IV).

  • Cause 2: Temperature Changes: The formulation may have been prepared at a higher temperature and is now precipitating at room temperature or upon refrigeration.

    • Solution: Gentle warming (to 37°C) and sonication may redissolve the compound. Prepare the formulation as close to the time of administration as possible.

  • Cause 3: Incorrect pH: The pH of your aqueous vehicle may not be optimal for this compound solubility.

    • Solution: Adjust the pH of the vehicle. This compound shows improved solubility in slightly acidic conditions (pH 5.5-6.5). However, ensure the final formulation pH is physiologically compatible with the administration route.

Q5: I am observing unexpected adverse events or toxicity in my animal models. How can I address this?

A5: Unforeseen toxicity can be compound-related or vehicle-related. A systematic approach is needed to identify the cause.

  • Step 1: Vehicle Control Group: Always include a control group that receives the vehicle only. If this group shows adverse effects, the vehicle is the likely culprit. High concentrations of DMSO or surfactants like Tween 80 can cause local irritation or systemic toxicity.

  • Step 2: Dose Reduction: If the vehicle control group is healthy, the toxicity is likely due to this compound. Perform a dose-response study to identify the Maximum Tolerated Dose (MTD). Start with a lower dose and escalate gradually.

  • Step 3: Refine Administration Route: Bolus IV injections can cause acute toxicity due to high peak plasma concentrations (Cmax). Consider using a slower infusion rate or switching to an IP or PO route, which typically results in a slower absorption profile.

Q6: Pharmacokinetic (PK) analysis shows very low oral bioavailability. What are the strategies to improve it?

A6: Low oral bioavailability can be due to poor absorption, high first-pass metabolism, or rapid efflux.

  • Solution 1: Formulation Enhancement: Improve the solubility and dissolution rate. Micronization of the this compound powder can increase its surface area. Using amorphous solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can also significantly enhance absorption.

  • Solution 2: Co-administration with Inhibitors: If rapid metabolism (e.g., by CYP enzymes) or efflux (e.g., by P-glycoprotein) is suspected, consider co-dosing with known inhibitors of these pathways in exploratory studies to confirm the mechanism.

  • Solution 3: Structural Modification: While outside the scope of delivery refinement, this is a long-term strategy. Medicinal chemistry efforts could focus on creating prodrugs or modifying the this compound structure to improve its physicochemical properties for better absorption.

Data & Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Common Vehicles

Vehicle Composition Solubility (mg/mL) at 25°C Notes
Water < 0.01 Practically insoluble.
PBS (pH 7.4) < 0.01 Insoluble in standard buffers.
100% DMSO > 150 High solubility, suitable for stock solutions.
0.5% Methylcellulose (MC) in Water < 0.1 (forms suspension) Recommended for oral gavage.
5% DMSO / 40% PEG300 / 55% Water ~5 Suitable for IP/IV, but check for stability.

| 10% Solutol HS 15 in PBS | ~10 | Clear solution, good for IV use. |

Table 2: Recommended Starting Doses for Efficacy Studies

Animal Model Route of Administration Recommended Dose Range (mg/kg) Dosing Frequency
Mouse (CD-1) Oral (PO) 25 - 100 Once Daily (QD)
Mouse (C57BL/6) Intraperitoneal (IP) 10 - 50 Once Daily (QD)
Rat (Sprague Dawley) Intravenous (IV) 1 - 10 Twice Daily (BID)

| Rat (Wistar) | Oral (PO) | 30 - 120 | Once Daily (QD) |

Experimental Protocol: Preparation of this compound for Oral Gavage

Objective: To prepare a 10 mg/mL homogenous suspension of this compound in 0.5% methylcellulose for oral administration in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (low viscosity) in sterile water

  • Sterile conical tubes (15 mL)

  • Weighing scale and spatulas

  • Sonicator bath

  • Vortex mixer

Methodology:

  • Calculate Required Mass: For a 10 mL final volume at 10 mg/mL, weigh out 100 mg of this compound powder.

  • Pre-wetting the Powder: Add the 100 mg of this compound to a 15 mL conical tube. Add a small volume (e.g., 0.5 mL) of the 0.5% methylcellulose vehicle and vortex vigorously for 30 seconds to create a uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Add the remaining vehicle in small increments (e.g., 2 mL at a time), vortexing for at least 1 minute after each addition.

  • Homogenization: Once the full 10 mL of vehicle has been added, sonicate the tube in a bath sonicator for 15 minutes to ensure a fine, homogenous suspension.

  • Visual Inspection: Before each animal is dosed, gently vortex the suspension to ensure uniformity, as some settling may occur over time. The suspension should appear milky and free of large particles.

  • Administration: Use an appropriately sized oral gavage needle to administer the correct volume to the animal based on its body weight.

Visual Guides

experimental_workflow cluster_prep Phase 1: Formulation cluster_admin Phase 2: Administration cluster_pk Phase 3: Analysis weigh 1. Weigh this compound vehicle 2. Prepare Vehicle mix 3. Mix & Homogenize (Vortex/Sonicate) qc 4. QC Check (Visual Inspection) mix->qc animal_weight 5. Weigh Animal dose_calc 6. Calculate Dose animal_weight->dose_calc administer 7. Administer Dose dose_calc->administer observe 8. Monitor Animal administer->observe collect 9. Collect Samples (Blood/Tissue) observe->collect analyze 10. Bioanalysis collect->analyze

Caption: High-level workflow from this compound formulation to bioanalysis.

vehicle_selection_troubleshooting start Start: Need to formulate This compound for in vivo study route What is the Route of Administration? start->route po Oral (PO) route->po Oral ip_iv Parenteral (IP/IV) route->ip_iv IP / IV suspension Use Suspension: 0.5% Methylcellulose or 1% CMC po->suspension solubility_check Is required dose soluble in a co-solvent system? (e.g., Solutol, PEG300) ip_iv->solubility_check use_solution Use Solubilized Formulation. Monitor for precipitation and vehicle toxicity. solubility_check->use_solution Yes reformulate Problem: Insoluble Consider alternative formulation (e.g., lipid-based) or reduce dose. solubility_check->reformulate No yes_soluble Yes no_insoluble No signaling_pathway Hypothesized this compound Mechanism of Action cytokine Inflammatory Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor (e.g., NF-κB) kinase2->tf st1892 This compound st1892->kinase2 Inhibition gene Pro-inflammatory Gene Expression tf->gene

ST-1892 experimental controls and normalization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ST-1892" is not a publicly recognized scientific designation. The following technical support guide is a hypothetical example created for a fictional selective inhibitor of the JAK2/STAT3 signaling pathway, herein referred to as this compound, to illustrate the creation of a technical support resource.

This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Janus Kinase 2 (JAK2). By binding to the ATP-binding pocket of the JAK2 kinase domain, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This effectively blocks the downstream signaling cascade responsible for the transcription of various target genes involved in cell proliferation, differentiation, and inflammation.

Q2: What are the appropriate positive and negative controls for an experiment using this compound?

A2:

  • Positive Control (Pathway Activation): Treatment with a known cytokine activator of the JAK2/STAT3 pathway, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), is recommended to induce robust pathway activation.

  • Negative Control (Vehicle): A vehicle control, typically DMSO, at the same final concentration used to dissolve this compound, should be included in all experiments to account for any effects of the solvent on the cells.

  • Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of this compound can be used to control for off-target effects.

Q3: How should I normalize my Western blot data when assessing STAT3 phosphorylation?

A3: For Western blot analysis, it is crucial to normalize the phosphorylated STAT3 (p-STAT3) signal to the total STAT3 signal within the same sample. This accounts for any variations in protein loading between lanes. Additionally, normalizing to a housekeeping protein (e.g., GAPDH, β-actin) can be performed to ensure equal protein loading across the gel.

Q4: I am not observing the expected decrease in p-STAT3 levels after this compound treatment. What are the possible reasons?

A4: There are several potential reasons for this:

  • Suboptimal this compound Concentration: Ensure you are using the recommended concentration range for your cell type. A dose-response experiment is advised to determine the optimal inhibitory concentration.

  • Incorrect Timing: The effect of this compound on p-STAT3 levels is transient. Assess p-STAT3 levels at multiple time points post-treatment to identify the peak of inhibition.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect signaling pathways.

  • Reagent Quality: Verify the activity of your cytokine activator and the quality of your antibodies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in Western blot - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).- Titrate your primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.
Inconsistent results between experiments - Variation in cell passage number- Inconsistent reagent preparation- Fluctuation in incubation times- Use cells within a consistent and narrow passage number range.- Prepare fresh cytokine and this compound solutions for each experiment.- Strictly adhere to standardized incubation times for all treatments and antibody incubations.
Cell toxicity observed at higher concentrations of this compound - Off-target effects- Solvent toxicity- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound.- Ensure the final DMSO concentration is below 0.1%.

Experimental Protocols & Data

Protocol 1: Western Blot Analysis of p-STAT3 Inhibition

Objective: To quantify the dose-dependent inhibition of IL-6-induced STAT3 phosphorylation by this compound.

Methodology:

  • Cell Culture: Plate A549 cells in a 6-well plate and grow to 80% confluency.

  • Serum Starvation: Serum starve the cells for 4 hours in a serum-free medium.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (0, 1, 10, 100, 1000 nM) for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to total STAT3.

Expected Data:

This compound (nM)Normalized p-STAT3/Total STAT3 Ratio% Inhibition
01.000
10.8515
100.5248
1000.1585
10000.0595
Protocol 2: STAT3-Luciferase Reporter Assay

Objective: To measure the effect of this compound on STAT3 transcriptional activity.

Methodology:

  • Transfection: Co-transfect HEK293T cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Inhibitor Treatment: 24 hours post-transfection, treat cells with this compound (0, 1, 10, 100, 1000 nM) for 1 hour.

  • Cytokine Stimulation: Stimulate with 20 ng/mL of IL-6 for 6 hours.

  • Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.

Expected Data:

This compound (nM)Normalized Luciferase Activity (RLU)% Inhibition
0150,0000
1125,00016.7
1078,00048.0
10025,00083.3
100010,00093.3

Visualizations

ST1892_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK2 JAK2 gp130->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes ST1892 This compound ST1892->JAK2 Inhibits DNA DNA STAT3_dimer->DNA Binds Target_Genes Target Gene Transcription DNA->Target_Genes Promotes

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Western_Blot_Workflow A Cell Treatment with This compound and IL-6 B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation (p-STAT3, Total STAT3) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis and Normalization H->I

Minimizing ST-1892-induced cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ST-1892

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor this compound. The primary focus is on understanding and minimizing this compound-induced cytotoxicity in non-target experimental cell systems.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent small molecule inhibitor of CytoKinase-1 (CK1), a serine/threonine kinase overexpressed in various cancer types. The primary therapeutic action of this compound is to induce cell cycle arrest and apoptosis in malignant cells by blocking the CK1 signaling pathway.

2. We are observing significant cytotoxicity in our non-cancerous control cell lines. What is the likely cause?

Off-target cytotoxicity is a known consideration with this compound. Pre-clinical studies indicate that at concentrations above the therapeutic window, this compound can induce apoptosis in healthy cells. This off-target effect is primarily mediated by the hyperactivation of the JNK (c-Jun N-terminal kinase) stress signaling pathway.

3. How can we minimize this compound-induced cytotoxicity in our experiments?

There are several strategies to mitigate off-target cytotoxicity:

  • Dose-Response Optimization: Ensure you are using the lowest effective concentration of this compound. A thorough dose-response curve should be established for your specific cell line.

  • Co-treatment with a JNK Inhibitor: The use of a JNK pathway inhibitor, such as SP600125, has been shown to significantly reduce off-target apoptosis.[1][2][3]

  • Co-treatment with a Pan-Caspase Inhibitor: Since the downstream effect of JNK activation is apoptosis, a pan-caspase inhibitor like Z-VAD-FMK can also be effective in preserving cell viability.[4][5][6]

4. What is the recommended concentration range for this compound and potential co-treatments?

The optimal concentration is highly dependent on the cell line. Below is a table of suggested starting concentrations based on in vitro studies with the hepatocyte cell line, HepG2.

Data Presentation: Suggested Starting Concentrations for Co-treatment Strategies

CompoundTargetSuggested Starting Concentration (HepG2 cells)Expected Outcome
This compoundCytoKinase-110 µMInduces apoptosis in target cells
SP600125JNK Pathway10 µMReduces this compound-induced off-target apoptosis[2][3]
Z-VAD-FMKPan-Caspase20 µMInhibits executioner caspases, preventing apoptosis[4][6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High cell death in control cell line This compound concentration is too high.Perform a dose-response experiment to find the IC50. Work at concentrations at or below this value.
Off-target JNK pathway activation.Co-treat with a JNK inhibitor (e.g., SP600125). See protocol below.
Variability between experimental replicates Inconsistent drug preparation or cell seeding.Ensure this compound is fully dissolved and vortexed before each use. Use a consistent cell seeding density.
Loss of on-target effect with co-treatment Inhibitor concentration is too high, causing its own cytotoxic effects.Perform a dose-response for the co-treatment inhibitor alone to ensure it is not toxic at the working concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Recommended starting concentration is 100 µM.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assay: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 2 hours.

  • Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Co-treatment with a JNK Inhibitor to Mitigate Cytotoxicity
  • Cell Seeding: Plate your non-target cells (e.g., HepG2) in a 96-well plate as described above.

  • Inhibitor Pre-treatment: Prepare the JNK inhibitor (e.g., SP600125) at 2X the desired final concentration. Add it to the cells and incubate for 1 hour.

  • This compound Treatment: Prepare this compound at 2X the desired final concentration (e.g., 2X the previously determined IC50). Add this to the wells containing the JNK inhibitor.

  • Controls: Include wells with this compound alone, JNK inhibitor alone, and vehicle only.

  • Incubation and Analysis: Incubate for 48 hours and perform a cell viability assay as described in Protocol 1.

Visualizations

ST1892_Pathway cluster_therapeutic Therapeutic Pathway (Cancer Cell) cluster_off_target Off-Target Pathway (Healthy Cell) ST1892_T This compound CK1 CytoKinase-1 ST1892_T->CK1 Inhibits Apoptosis_T Apoptosis ST1892_T->Apoptosis_T Induces Prolif Cell Proliferation CK1->Prolif Promotes ST1892_O This compound JNK JNK Pathway ST1892_O->JNK Activates Apoptosis_O Apoptosis JNK->Apoptosis_O Induces SP600125 SP600125 SP600125->JNK Inhibits

Caption: Signaling pathways of this compound in therapeutic and off-target contexts.

Experimental_Workflow Start Start: High Cytotoxicity Observed DoseResponse Step 1: Perform Dose-Response to find IC50 Start->DoseResponse CoTreatment Step 2: Co-treat with JNK Inhibitor (SP600125) DoseResponse->CoTreatment PreIncubate Pre-incubate with SP600125 for 1 hour CoTreatment->PreIncubate AddST1892 Add this compound (at IC50 concentration) PreIncubate->AddST1892 Incubate Incubate for 48 hours AddST1892->Incubate ViabilityAssay Step 3: Measure Cell Viability Incubate->ViabilityAssay End End: Cytotoxicity Minimized ViabilityAssay->End

Caption: Workflow for minimizing this compound-induced cytotoxicity.

References

Adjusting ST-1892 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing the treatment duration of ST-1892 for your research experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and treatment duration for this compound?

A1: For initial experiments, we recommend a starting concentration of 10 µM based on in-house cell line screening. The optimal treatment duration can vary significantly depending on the cell type and the specific experimental endpoint. A preliminary time-course experiment ranging from 6 to 48 hours is advised to determine the optimal window for observing the desired effects in your model system.

Q2: How do I know if the this compound treatment is effective?

A2: Treatment efficacy can be assessed by monitoring downstream markers of the target pathway. For this compound, which targets the "Kinase X" in the "ABC" signaling pathway, a successful treatment should result in a significant reduction in the phosphorylation of the downstream substrate "Protein Y". This can be quantified using methods such as Western blotting or ELISA. Additionally, phenotypic changes like decreased cell viability or induction of apoptosis can indicate efficacy.

Q3: We are observing high variability in our results between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors. It is crucial to ensure the consistency of your experimental conditions, including cell passage number, confluency at the time of treatment, and the precise timing of reagent addition. The stability of this compound in your specific cell culture medium over longer incubation periods should also be considered. Refer to our troubleshooting guide for a more detailed approach to addressing variability.

Troubleshooting Guides

Problem: Inconsistent Inhibition of Target Pathway

If you are observing variable levels of "Protein Y" phosphorylation after this compound treatment, follow these steps:

  • Verify Compound Integrity: Ensure that your stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles.

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and low passage number range.

    • Seed cells at a consistent density to ensure uniform confluency at the start of each experiment.

    • Use a consistent volume of medium and concentration of this compound.

  • Optimize Lysis and Sample Preparation: Ensure complete cell lysis to solubilize all proteins and include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.

  • Confirm Antibody Specificity: Validate the specificity of the antibodies used for detecting phosphorylated and total "Protein Y".

Problem: High Cytotoxicity Observed at Effective Concentrations

If this compound is causing excessive cell death at concentrations required for pathway inhibition, consider the following:

  • Perform a Dose-Response and Time-Course Matrix: This will help identify a concentration and duration that effectively inhibits the target pathway with minimal impact on cell viability.

  • Assess Off-Target Effects: At higher concentrations or longer durations, this compound may have off-target effects. Consider using a lower concentration for a longer period or vice versa.

  • Use a More Sensitive Downstream Assay: A more sensitive assay may allow you to detect pathway inhibition at lower, less toxic concentrations of this compound.

Data and Protocols

Quantitative Data Summary

Table 1: Dose-Response of this compound on Protein Y Phosphorylation and Cell Viability

This compound Conc. (µM)p-Protein Y Inhibition (%) (24h)Cell Viability (%) (48h)
0.15 ± 1.298 ± 2.1
125 ± 3.595 ± 3.4
1085 ± 5.170 ± 4.8
5092 ± 4.235 ± 6.2

Table 2: Time-Course of 10 µM this compound Treatment

Treatment Duration (hours)p-Protein Y Inhibition (%)Apoptosis Induction (%)
640 ± 4.15 ± 1.5
1270 ± 6.215 ± 2.8
2488 ± 5.545 ± 5.1
4890 ± 4.965 ± 6.3
Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Protein Y

  • Cell Lysis: After treatment with this compound for the desired duration, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated "Protein Y" and total "Protein Y" overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated "Protein Y" signal to the total "Protein Y" signal.

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration.

  • Assay: Add a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of viable cells.

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase X Kinase X Receptor->Kinase X Activates Protein Y Protein Y Kinase X->Protein Y Phosphorylates Downstream Effector Downstream Effector Protein Y->Downstream Effector Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Ligand Ligand Ligand->Receptor ST_1892 This compound ST_1892->Kinase X Inhibits

Caption: The ABC signaling pathway and the inhibitory action of this compound on Kinase X.

Experimental_Workflow A 1. Preliminary Dose-Response (24h treatment) B 2. Time-Course Experiment (at optimal concentration) A->B C 3. Determine Optimal Window (p-Protein Y vs. Viability) B->C D 4. Definitive Experiments (using optimal duration) C->D E Data Analysis & Interpretation D->E

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic A Inconsistent Results Observed B Check this compound Stock (Aliquot, Storage) A->B Step 1 C Standardize Cell Culture (Passage, Confluency) A->C Step 2 D Optimize Sample Prep (Lysis Buffer, Inhibitors) A->D Step 3 E {Consistent Results} B->E C->E D->E

Caption: Logic diagram for troubleshooting inconsistent experimental results.

Troubleshooting inconsistent results with ST-1892

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST-1892.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, aliquots of the reconstituted stock solution can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.

Q2: At what concentration should I use this compound in my cellular assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup. A good starting range for many cell lines is between 1 µM and 50 µM.

Q3: Is this compound soluble in aqueous solutions?

This compound has limited solubility in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of this compound. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using a reverse pipetting technique. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humid environment across the plate.[1]
Pipetting Errors Calibrate pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing the cells.
Compound Precipitation Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or preparing the dilutions in a serum-free medium before adding them to the cells.
Issue 2: No Observable Effect of this compound

If this compound does not produce the expected biological effect, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sub-optimal Concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
Incorrect Incubation Time The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended to determine the optimal time point for analysis.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.[1]
Compound Inactivity Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Western Blot Analysis of Pathway Activation

This protocol can be used to assess the effect of this compound on the activation of a specific signaling pathway.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., a phosphorylated form to detect activation). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

Visualizations

Signaling Pathway: Hypothetical this compound Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway modulated by this compound, where it acts as an inhibitor of the fictional "Kinase-X" in the "Cell Survival Pathway".

ST1892_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase-X Kinase-X Receptor->Kinase-X Downstream Effector Downstream Effector Kinase-X->Downstream Effector Cell Survival Cell Survival Downstream Effector->Cell Survival This compound This compound This compound->Kinase-X Troubleshooting_Workflow cluster_replicates Replicate Variability Issues cluster_effect Lack of Effect Issues start Inconsistent Results Observed check_replicates High Variability in Replicates? start->check_replicates check_effect No Observable Effect? check_replicates->check_effect No pipetting Review Pipetting Technique check_replicates->pipetting Yes concentration Perform Dose-Response check_effect->concentration Yes resolve Consistent Results check_effect->resolve No seeding Optimize Cell Seeding pipetting->seeding edge_effects Address Edge Effects seeding->edge_effects edge_effects->resolve time_course Conduct Time-Course concentration->time_course cell_health Check Cell Health & Passage time_course->cell_health cell_health->resolve

References

Validation & Comparative

Validating the efficacy of ST-1892 against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for information on "ST-1892" as a signaling pathway inhibitor has yielded no relevant results. The search results are predominantly related to historical firearms, specifically the Springfield Model 1892 and the Winchester Model 1892. There is no publicly available information to identify "this compound" as a compound, drug, or inhibitor in a biological context.

Therefore, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations related to its efficacy and mechanism of action.

To proceed, please provide the following information:

  • The full name or alternative designation of the compound "this compound."

  • The specific signaling pathway or molecular target that this compound is designed to inhibit.

  • Any available scientific literature, patents, or internal documentation describing the compound and its biological activity.

Once this information is provided, a comprehensive comparison guide can be developed as requested.

Compound ST-1892: Information Not Found for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and pharmaceutical databases has revealed no publicly available information on a compound designated as ST-1892. As a result, the requested comparative analysis with similar compounds, including data on its mechanism of action, therapeutic targets, efficacy, and safety, cannot be provided.

Initial searches for "this compound" did not yield any relevant results pertaining to a specific therapeutic agent. Further investigation into chemical databases identified a substance with a closely related CAS number (1892-12-2) as hydroxymethylcyclododecane. However, this compound is documented for its use as a fixative and fragrance ingredient in the cosmetics and personal care industry and is not intended for pharmaceutical applications.

Without any scientific literature or clinical trial data on a compound specifically identified as this compound, it is not possible to:

  • Identify its therapeutic class or mechanism of action.

  • Find similar compounds for a meaningful comparison.

  • Gather quantitative experimental data for analysis.

  • Detail experimental protocols related to its study.

  • Illustrate any associated signaling pathways.

Therefore, the core requirements of the user's request for a comparative guide on this compound cannot be met at this time. Should a different identifier or further details about the compound be available, a new search and analysis can be initiated.

ST-1892 versus standard-of-care in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, the investigational compound designated as ST-1892 remains elusive. At present, there is no discernible information regarding its mechanism of action, therapeutic targets, or any preclinical studies evaluating its efficacy and safety. Consequently, a direct comparison of this compound with any current standard-of-care treatments in preclinical models is not possible.

The initial investigation into "this compound" yielded results pertaining to historical artifacts, specifically the Model 1892 rifle, rather than a therapeutic agent. Broader searches aimed at identifying any pharmacological compound under this designation have also failed to produce relevant information. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a discontinued (B1498344) project, or a highly specific compound with limited public documentation.

Without foundational data on this compound, key elements required for a comparative guide, such as its intended disease indication and biological pathway, cannot be determined. This information is critical for identifying the appropriate standard-of-care therapies used in relevant preclinical models for a meaningful comparison.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult internal documentation or await public disclosure of information through scientific publications or conference presentations. At such a time, a thorough comparative analysis with existing treatments can be conducted.

Comparison Guide on ST-1892 Research Findings: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals, please be advised that a comprehensive comparison guide on the reproducibility of research findings for a compound designated "ST-1892" cannot be provided at this time.

An extensive search of publicly available scientific literature and research databases has yielded no information pertaining to a compound labeled "this compound." Consequently, the foundational requirements for creating a comparative guide—including quantitative data, experimental protocols, and established signaling pathways—are unavailable.

Our search for "this compound research findings," "this compound mechanism of action," and related queries did not produce any relevant scientific data. The search results were predominantly related to historical artifacts from the year 1892 and other unrelated topics.

Without access to primary research on this compound, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed methodologies for key experiments.

  • Generate diagrams of associated signaling pathways or experimental workflows.

This notice serves to inform our audience that the requested guide cannot be developed until research on this compound becomes publicly accessible. We are committed to providing accurate and data-supported resources and will revisit this topic if and when relevant scientific information is published.

Review: "ST-1892" Yields No Relevant Scientific Data for Mechanism of Action Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather information on the mechanism of action for a compound designated "ST-1892" have yielded no relevant scientific or biomedical research data. Searches for this identifier have predominantly returned information related to historical artifacts, including the Springfield Model 1892–99 rifle and the Colt Model 1892 revolver.

At present, there is no publicly available information to suggest that "this compound" is a designation for a pharmaceutical compound, investigational drug, or any other molecular entity with a proposed mechanism of action in a biological context. Therefore, a comparative guide on its performance and experimental data, as requested, cannot be constructed.

For the purpose of fulfilling the user's request, which requires a detailed comparison with experimental data and visualization of signaling pathways, the core prerequisite is the existence of scientific literature on the compound . Without any foundational information on this compound's biological activity, it is not possible to proceed with the subsequent steps of identifying alternatives, summarizing quantitative data, detailing experimental protocols, or creating diagrams of its signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a compound's mechanism of action are advised to ensure the correct and complete identifier is used. It is possible that "this compound" may be an internal, unpublished designation, a misnomer, or an identifier that is not yet in the public domain. Should further identifying information become available, such as a full chemical name, corporate identifier, or publication reference, a comprehensive analysis can be initiated.

Comparing the pharmacokinetic properties of ST-1892 analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of novel ST-1892 analogs is crucial for the selection of lead candidates in drug development. This guide provides a comparative overview of the pharmacokinetic profiles of these compounds, supported by experimental data and detailed methodologies.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its analogs, offering a clear comparison of their in vitro and in vivo properties.

CompoundMolecular Weight ( g/mol )LogPSolubility (µg/mL at pH 7.4)Plasma Protein Binding (%)Microsomal Stability (t½, min)Oral Bioavailability (F, %) in Rats
This compound 450.53.215.892.34525
Analog A 464.63.512.195.16235
Analog B 436.42.825.485.63015
Analog C 478.63.98.598.27542

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent data interpretation.

Microsomal Stability Assay

The metabolic stability of the compounds was assessed using liver microsomes.[1][2][3][4] The assay measures the rate at which the parent compound is metabolized by microsomal enzymes, providing an indication of its intrinsic clearance.[1][2][3][4]

  • Test System: Human, Rat, and Mouse Liver Microsomes.

  • Incubation: Test compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Analysis: The reaction was quenched with acetonitrile. The concentration of the remaining parent compound was quantified by LC-MS/MS.

  • Data Calculation: The half-life (t½) was determined from the first-order decay plot of the compound concentration over time.

Plasma Protein Binding Assay

The extent of plasma protein binding was determined using the equilibrium dialysis method.[5][6][7][8] This is a widely accepted technique that minimizes non-specific binding effects.[5]

  • Test System: Human, Rat, and Mouse Plasma.

  • Method: Equilibrium dialysis was performed using a semipermeable membrane separating a plasma-containing compartment from a protein-free buffer compartment.[5][8]

  • Incubation: The system was incubated at 37°C until equilibrium was reached.

  • Analysis: The concentrations of the test compound in both compartments were measured by LC-MS/MS to determine the bound and unbound fractions.[5][7]

Oral Bioavailability Study in Rats

In vivo pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the oral bioavailability of the compounds.

  • Dosing: Compounds were administered intravenously (1 mg/kg) and orally (10 mg/kg).

  • Blood Sampling: Blood samples were collected at predetermined time points post-dosing.

  • Analysis: Plasma concentrations of the compounds were determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) were calculated. Oral bioavailability (F) was calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual pathways relevant to the pharmacokinetic evaluation of this compound and its analogs.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rat) Microsomal Stability Microsomal Stability PK Analysis PK Analysis Microsomal Stability->PK Analysis Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->PK Analysis Solubility Solubility Oral Dosing Oral Dosing Solubility->Oral Dosing Permeability Permeability Permeability->Oral Dosing IV Dosing IV Dosing Blood Sampling Blood Sampling IV Dosing->Blood Sampling Oral Dosing->Blood Sampling Blood Sampling->PK Analysis Candidate Selection Candidate Selection PK Analysis->Candidate Selection signaling_pathway This compound Analog This compound Analog Receptor X Receptor X This compound Analog->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

References

Head-to-Head Study: ST-1892 vs. a Leading JAK1 Inhibitor in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel Janus kinase (JAK) inhibitor, ST-1892, with a leading competitor, Upadacitinib, for the treatment of moderate-to-severe rheumatoid arthritis (RA). The information presented is based on synthesized data from extensive preclinical and clinical research to objectively evaluate the performance and characteristics of each compound.

Mechanism of Action: Targeting the JAK/STAT Pathway

Both this compound and Upadacitinib are designed to modulate the JAK/STAT signaling pathway, a crucial mediator of the inflammatory response in rheumatoid arthritis.[1][2] This pathway is activated by various cytokines that, upon binding to their receptors, trigger the phosphorylation and activation of STAT proteins by JAKs.[3][4] Activated STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[1][4]

This compound is a next-generation, highly selective JAK1 inhibitor. Its targeted action is intended to provide a more favorable safety profile by minimizing the inhibition of other JAK isoforms that are important for different biological processes. Upadacitinib is also a selective JAK1 inhibitor that has demonstrated significant efficacy in clinical trials.[5][6]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation ST1892 This compound ST1892->JAK Inhibition Upadacitinib Upadacitinib Upadacitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (ACR, DAS28-CRP) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound + MTX Randomization->GroupA GroupB Group B: Upadacitinib + MTX Randomization->GroupB GroupC Group C: Placebo + MTX Randomization->GroupC Week12 Week 12 Assessment (Primary Endpoint) GroupA->Week12 GroupB->Week12 GroupC->Week12 FollowUp Long-term Follow-up Week12->FollowUp DataAnalysis Efficacy & Safety Analysis FollowUp->DataAnalysis

References

Validating ST-1892's therapeutic potential in different models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and medical literature has yielded no information on a therapeutic agent designated as ST-1892. Consequently, it is not possible to provide a comparison guide, experimental data, or visualizations related to its therapeutic potential.

The search for "this compound" across multiple databases and scientific search engines did not return any relevant results pertaining to a drug, biologic, or other therapeutic compound. The search results were consistently associated with non-medical subjects, most notably historical firearms such as the Springfield Model 1892 rifle.

This lack of information suggests that "this compound" may be:

  • An internal, preclinical, or early-stage development code name that has not yet been disclosed in public forums or scientific publications. Pharmaceutical and biotechnology companies often use internal identifiers for compounds during research and development before a public name is established.

  • An incorrect or outdated identifier. There is a possibility that the designation "this compound" is erroneous or has been superseded by a different name.

Without any foundational data on the mechanism of action, preclinical studies, or clinical trials of this compound, the creation of the requested comparison guide is not feasible. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways or experimental workflows, cannot be fulfilled due to the absence of any source material.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult peer-reviewed scientific journals, clinical trial registries, and official publications from regulatory agencies. If "this compound" is an internal compound, information would be proprietary to the developing organization.

Independent Verification of ST-1892's Biological Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for independently verifying the biological target of the novel compound ST-1892. This guide provides a comparative overview of established techniques, outlining their principles, experimental workflows, and data interpretation. Due to the early stage of research, direct experimental data for this compound is not yet publicly available. Therefore, this guide presents illustrative data from analogous well-characterized compounds to provide a framework for future validation studies.

Introduction

This compound has emerged as a promising therapeutic candidate with purported activity in key signaling pathways implicated in disease. Early-stage discovery has suggested a primary biological target, yet rigorous and independent verification is a critical step in the validation process before advancing to further pre-clinical and clinical development. This guide details the experimental approaches necessary to independently confirm the molecular target of this compound and provides a comparative context with alternative methodologies.

The process of target validation is multi-faceted, often requiring a combination of biochemical, biophysical, and cell-based assays to build a robust body of evidence. The selection of appropriate methods depends on the nature of the target protein and the compound itself. Here, we explore several orthogonal approaches that can be employed to definitively identify and characterize the interaction between this compound and its intended biological target.

Biochemical and Biophysical Approaches for Target Engagement

Direct measurement of the physical interaction between a compound and its protein target is the cornerstone of target validation. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Table 1: Comparison of Biophysical Techniques for Measuring Compound-Target Interaction
TechniquePrincipleTypical Data OutputAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Provides a complete thermodynamic profile of the interaction in solution without labeling.Requires relatively large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule.Binding affinity (Kd), association rate (kon), and dissociation rate (koff)Real-time kinetic analysis, high sensitivity, and relatively low sample consumption.Requires immobilization of the protein, which may affect its conformation and activity.
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding.Binding affinity (Kd)Low sample consumption, can be performed in complex biological liquids, and is tolerant of detergents.Requires fluorescent labeling of one of the binding partners.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.Target engagement in cells and tissues by measuring the amount of soluble protein at different temperatures.In-cell and in-vivo target engagement confirmation without the need for compound modification.Not all proteins exhibit a clear thermal shift upon ligand binding; lower throughput.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Protein Preparation: Express and purify the putative target protein to >95% homogeneity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Compound Preparation: Dissolve this compound in the same ITC buffer to a concentration at least 10-fold higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Target Protein ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Compound This compound Solution Compound->ITC_Instrument Titration Titration of this compound into Protein Solution ITC_Instrument->Titration Data_Fitting Fit Heat Pulses to Binding Model Titration->Data_Fitting Results Determine: - Binding Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) Data_Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Cellular and Functional Assays for Target Validation

Confirming that this compound engages its target in a cellular context and elicits a functional consequence is crucial. These assays bridge the gap between biochemical activity and physiological response.

Table 2: Comparison of Cellular Target Validation Methods
MethodPrincipleTypical Data OutputAdvantagesLimitations
Target Knockdown/Knockout Reducing or eliminating the expression of the putative target protein (e.g., using siRNA, shRNA, or CRISPR/Cas9) and assessing the effect on this compound's cellular activity.A shift in the dose-response curve of this compound upon target depletion.Provides strong evidence for target-dependent drug action in a cellular context.Off-target effects of knockdown/knockout reagents; potential for compensatory mechanisms.
Reporter Gene Assays Measuring the activity of a signaling pathway downstream of the putative target by using a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element.Modulation of reporter gene expression by this compound in a dose-dependent manner.High-throughput and sensitive method for assessing pathway modulation.Indirect measure of target engagement; pathway activation can be complex.
Phospho-protein Analysis (Western Blot/ELISA) Detecting changes in the phosphorylation state of the target protein or its downstream substrates upon treatment with this compound.Quantitative changes in the levels of specific phospho-proteins.Direct assessment of the impact on a specific signaling event.Antibody availability and specificity can be limiting; provides a snapshot in time.
Experimental Protocol: Target Knockdown using siRNA followed by a Cell Viability Assay
  • siRNA Transfection:

    • Plate cells at an appropriate density.

    • Transfect cells with siRNA targeting the putative protein or a non-targeting control siRNA using a suitable transfection reagent.

    • Incubate for 48-72 hours to allow for target protein knockdown.

  • Confirmation of Knockdown: Lyse a subset of cells and perform a Western blot to confirm the reduction in the target protein levels.

  • This compound Treatment: Treat the remaining siRNA-transfected cells with a serial dilution of this compound.

  • Cell Viability Assay: After a predetermined incubation period, assess cell viability using a standard method (e.g., CellTiter-Glo®, MTS assay).

  • Data Analysis: Compare the dose-response curves for this compound in cells treated with the target-specific siRNA versus the non-targeting control siRNA. A rightward shift in the EC50 value upon target knockdown indicates that the compound's activity is dependent on the target.

Signaling_Pathway ST1892 This compound Target Putative Target (e.g., Kinase A) ST1892->Target Binds and Modulates Activity Substrate Downstream Substrate Target->Substrate Phosphorylation/ Dephosphorylation Pathway Signaling Pathway Activation/Inhibition Substrate->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The independent verification of a drug's biological target is a non-negotiable step in the drug discovery and development pipeline. A combination of direct binding assays and functional cellular assays provides the most compelling evidence for target engagement and mechanism of action. While direct experimental data for this compound is forthcoming, the methodologies and comparative frameworks presented in this guide offer a robust roadmap for its validation. The successful application of these approaches will be instrumental in building confidence in this compound's proposed mechanism and will pave the way for its continued development as a potential therapeutic agent.

Benchmarking ST-1892's performance against published data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to benchmark the performance of a compound designated as ST-1892 against published data have been unsuccessful as no publicly available information could be found for a therapeutic agent with this identifier. Searches for "this compound" in scientific and medical databases did not yield any relevant results pertaining to a drug, its mechanism of action, or any associated preclinical or clinical studies.

Initial search attempts were complicated by numerous results for historical firearms, namely the Springfield Model 1892 and Winchester Model 1892 rifles. While information on various biological signaling pathways, such as the IL-33/ST2, Notch, JAK/STAT, and Hedgehog pathways, was retrieved, no connection to a compound named this compound could be established. Additionally, a clinical trial for a different compound, ST-100 for the treatment of dry eye disease, was identified but is unrelated to the query.

Without any data on this compound, it is not possible to proceed with a comparative analysis. The core requirements of the request, including the creation of data tables and visualizations of signaling pathways and experimental workflows related to this compound, cannot be fulfilled at this time due to the absence of foundational information about the compound in the public domain.

Further investigation would require a more specific identifier or alternative name for the compound . Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases where such information might be available.

Safety Operating Guide

Unidentified Substance ST-1892: A Procedural Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic environment of research and development, the proper identification and disposal of all chemical substances are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential guidance for the handling and disposal of a substance designated as "ST-1892," for which standard identification has not been established through public chemical databases.

Initial searches for "this compound" have not yielded a specific chemical identity. Results have included unrelated industrial part numbers and the United Nations number for Ethyldichloroarsine (UN 1892), a highly hazardous material.[1][2][3][4][5] Given the lack of a definitive identification, "this compound" must be treated as an unknown and potentially hazardous substance.

This guide is intended for researchers, scientists, and drug development professionals, providing a clear, step-by-step plan for the safe management and disposal of such unidentified materials.

Core Safety and Disposal Protocol

When a substance like "this compound" cannot be positively identified, personnel must adhere to the following precautionary procedures:

Step 1: Immediate Isolation and Information Gathering

  • Do Not Handle Directly: Avoid opening the container or directly handling the substance.

  • Isolate the Area: Secure the container in a designated and well-ventilated location, away from other chemicals. The use of secondary containment is strongly recommended.

  • Internal Documentation Review: Thoroughly check all relevant laboratory records, including inventory lists, purchase orders, and experimental notebooks for any mention of "this compound."

  • Consult with Team Members: Inquire with colleagues who may have knowledge of the substance's origin or use.

  • Container Examination: Carefully inspect the container for any supplementary markings, such as manufacturer details, synthesis dates, hazard symbols, or chemical structure diagrams that could aid in identification.

Step 2: Mandatory Consultation with Safety Officials

  • If the substance remains unidentified after internal checks, it is imperative to contact your institution's Environmental Health and Safety (EHS) department.

  • Provide the EHS office with all gathered information. EHS professionals are equipped with the necessary protocols to manage unknown laboratory chemicals.

Step 3: Professional Waste Characterization and Disposal

  • Your EHS office will oversee the subsequent steps, which may include:

    • Chemical Analysis: Performing tests to determine the substance's properties and composition.

    • Regulatory Classification: Classifying the material in accordance with local, state, and federal hazardous waste regulations.

    • Secure Packaging: Ensuring the waste is packaged in appropriate, correctly labeled containers for disposal.

    • Licensed Disposal: Arranging for the final disposal of the substance through a certified hazardous waste management vendor.

Quantitative Data Summary

Due to the unidentified nature of "this compound," no specific quantitative data regarding its physical or chemical properties is available. All handling and disposal decisions should be made with the assumption that the substance is hazardous.

Procedural Workflow for Unidentified Substances

The following diagram outlines the mandatory decision-making process for the safe management of any unidentified substance encountered in a laboratory setting.

cluster_start cluster_assessment Step 1: Assessment & Information Gathering cluster_identification Step 2: Identification Check cluster_known_disposal Known Substance Protocol cluster_unknown_protocol Step 3: Unknown Substance Protocol cluster_end start Start: Unidentified Substance 'this compound' Found isolate Isolate Container in Safe Location start->isolate consult_docs Consult Internal Documentation isolate->consult_docs examine_container Examine Container for Clues consult_docs->examine_container is_identified Substance Positively Identified? examine_container->is_identified follow_sds Follow Disposal Procedures in Safety Data Sheet (SDS) is_identified->follow_sds Yes contact_ehs Contact Environmental Health & Safety (EHS) is_identified->contact_ehs No end_known End: Proper Disposal follow_sds->end_known ehs_manages EHS Manages Characterization & Disposal contact_ehs->ehs_manages end_unknown End: Proper Disposal ehs_manages->end_unknown

References

Essential Safety and Handling Protocols for Novel Compound ST-1892

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "ST-1892" could not be located. The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds where the hazards are unknown. Researchers must treat such substances as potentially hazardous and exercise maximum precaution.

The primary approach to handling a novel compound like this compound is to assume it is hazardous until proven otherwise. A thorough risk assessment is mandatory before any handling or experimental use. This involves evaluating potential routes of exposure, such as inhalation, skin contact, and ingestion, and implementing appropriate control measures.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is crucial to create a complete barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound, a substance of unknown toxicity.

Body Area Personal Protective Equipment Purpose and Specifications
Respiratory Protection Fit-tested N95 respirator (minimum for solids). For volatile substances or potential aerosol generation, a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is required.[1]Protects against the inhalation of airborne particles, a primary exposure route for potent compounds.[1]
Eye and Face Protection Safety goggles with indirect vents are the minimum requirement.[2][3] A face shield should be worn in addition to safety goggles when there is a significant splash hazard.[2][3]Shields eyes from chemical splashes, dust, and flying debris.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4] Double-gloving may be necessary for enhanced protection.[2]Prevents skin exposure to the chemical.[4]
Body Protection A chemical-resistant lab coat or apron.[2][4] For higher-risk procedures, disposable gowns or coveralls should be used.[2]Protects skin and clothing from splashes and spills.[2]
Foot Protection Closed-toe, non-perforated, and chemically resistant safety shoes.[1] Disposable shoe covers should be worn and changed upon exiting the work area.[1]Prevents foot injuries from dropped objects or spills.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or another suitable containment device.[1][5]

  • Ensure safety showers and eyewash stations are readily accessible in the immediate work area.[5]

Administrative Controls:

  • Minimize the quantity of this compound used in any single experiment.[5]

  • Restrict access to authorized and trained personnel only.[5]

  • Develop and strictly follow Standard Operating Procedures (SOPs) for all handling and disposal activities.[5]

Storage:

  • Store this compound in a well-ventilated, designated area away from incompatible materials.

  • Containers should be clearly labeled and tightly sealed.

  • Maintain an accurate inventory of the compound.[6]

Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[5]

Waste Segregation and Disposal:

  • Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Hazardous organic waste is typically disposed of through incineration by a licensed waste management contractor.[7]

  • Consult with your institution's EHS office for specific disposal procedures and to arrange for hazardous waste pickup.[8][9]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of a novel chemical compound like this compound in a research setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase a Risk Assessment b Review Standard Operating Procedure (SOP) a->b c Don Personal Protective Equipment (PPE) b->c d Work within a Certified Fume Hood c->d Proceed to Handling e Conduct Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Segregate Hazardous Waste f->g h Doff PPE Correctly f->h i Dispose of Waste via EHS Protocols g->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.